molecular formula C28H25N3O4 B8020453 Fmoc-d-his(bzl)-oh

Fmoc-d-his(bzl)-oh

Cat. No.: B8020453
M. Wt: 467.5 g/mol
InChI Key: AZBCBZPTQNYCPF-AREMUKBSSA-N
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Description

Fmoc-d-his(bzl)-oh is a useful research compound. Its molecular formula is C28H25N3O4 and its molecular weight is 467.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-(1-benzylimidazol-4-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O4/c32-27(33)26(14-20-16-31(18-29-20)15-19-8-2-1-3-9-19)30-28(34)35-17-25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-13,16,18,25-26H,14-15,17H2,(H,30,34)(H,32,33)/t26-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBCBZPTQNYCPF-AREMUKBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C=C(N=C2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight of Fmoc-D-His(Bzl)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Technical Dossier: Fmoc-D-His(Bzl)-OH Physicochemical Properties, Synthesis Logic, and Application in Peptide Therapeutics

Executive Summary

This compound (N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-im-benzyl-D-histidine) is a specialized amino acid derivative used in Solid Phase Peptide Synthesis (SPPS).[1] Unlike the more common Trityl (Trt) protected histidine, the Benzyl (Bzl) protection on the imidazole ring confers unique stability characteristics that alter standard Fmoc protocols. This guide details its molecular specifications, handling requirements, and the critical orthogonality considerations required for its successful integration into therapeutic peptide campaigns.

Physicochemical Identity

PropertySpecification
Chemical Name N-α-Fmoc-N-im-benzyl-D-histidine
Molecular Formula C₂₈H₂₅N₃O₄
Molecular Weight 467.52 g/mol
CAS Number 1417638-37-9 (Specific to D-isomer)
Chirality D-Isomer (Dextrorotatory core, though specific rotation depends on solvent)
Appearance White to off-white powder
Solubility Soluble in DMF, DMSO, and mixtures of DCM/DMF
Purity Standard ≥ 98.0% (HPLC) required for GMP synthesis

Structural Insight: The molecule consists of a D-Histidine core protected at the N-alpha position by the base-labile Fmoc group and at the N-imidazole position by the acid-stable Benzyl (Bzl) group.[1]

Structural Analysis & Synthesis Logic

The "Bzl" Factor: A Critical Orthogonality Distinction

The primary technical challenge with this compound is the stability of the Benzyl protecting group. In standard Fmoc SPPS, side-chain protecting groups (like Boc, tBu, Trt) are removed simultaneously with resin cleavage using Trifluoroacetic Acid (TFA).

However, the Bzl group on Histidine is stable to TFA.

  • Implication: If you use standard TFA cleavage (95% TFA), the peptide will elute with the Benzyl group still attached to the Histidine.

  • Use Case: This derivative is specifically chosen when:

    • Permanent Protection is Desired: The researcher intends to keep the Histidine protected during post-cleavage modifications (e.g., cyclization, conjugation).

    • Harsh Cleavage is Planned: The peptide will be cleaved using Hydrogen Fluoride (HF) or TFMSA (Trifluoromethanesulfonic acid), which can remove the Bzl group.

    • Catalytic Hydrogenation: The Bzl group is removed later via H₂/Pd-C (common in liquid-phase synthesis or post-cleavage workup).

Racemization Risks

Histidine derivatives are prone to racemization during coupling due to the basicity of the imidazole ring, which can abstract the α-proton.

  • Mechanism: The N-im-Benzyl group reduces the basicity of the imidazole ring less effectively than the electron-withdrawing Tosyl (Tos) or Dinitrophenyl (Dnp) groups, but it is more stable than Trityl (Trt) against premature removal.

  • Control Strategy: Use "low-racemization" coupling conditions (e.g., DIC/Oxyma or HBTU/Collidine) and avoid high temperatures (>40°C) during the coupling of this specific residue.

Experimental Protocols

A. Solubility & Handling
  • Solvent: Dissolve in DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).

  • Concentration: Typical coupling concentration is 0.2 M to 0.5 M.

  • Storage: Store at +2°C to +8°C, desiccated. Allow to reach room temperature before opening to prevent condensation and hydrolysis.

B. SPPS Coupling Protocol (Recommended)
  • Reagents: HBTU (Activator) / DIPEA (Base) or DIC / Oxyma Pure.

  • Stoichiometry: 3-4 equivalents relative to resin loading.

  • Time: 45–60 minutes at Room Temperature.

  • Monitoring: Kaiser Test (Ninhydrin) is effective. If coupling to Proline, use Chloranil test.

C. Deprotection & Cleavage Workflow

The following diagram illustrates the divergent workflows depending on the desired final product.

G cluster_0 SPPS Cycle Start Resin-Peptide-NH2 Coupling Couple this compound (HBTU/DIPEA) Start->Coupling FmocDeprot Fmoc Removal (20% Piperidine) Coupling->FmocDeprot Decision Cleavage Strategy FmocDeprot->Decision PathA Standard TFA Cleavage (95% TFA, 2.5% TIS, 2.5% H2O) Decision->PathA Mild Acid PathB High-Acid/HF Cleavage (HF or TFMSA) Decision->PathB Strong Acid ResultA Peptide with H-D-His(Bzl)-OH (Benzyl Group RETAINED) PathA->ResultA ResultB Peptide with H-D-His-OH (Benzyl Group REMOVED) PathB->ResultB

Figure 1: Decision matrix for cleavage conditions. Note that standard TFA cleavage results in a peptide where the Histidine remains benzylated.

Analytical Validation

To verify the identity of this compound or peptides containing it:

  • HPLC Analysis:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).

    • Detection: UV at 214 nm (peptide bond) and 300 nm (Fmoc group absorption).

    • Note: The Benzyl group adds significant hydrophobicity, increasing retention time compared to unprotected His.

  • Mass Spectrometry (ESI-MS):

    • Expected Mass Shift: The Bzl group adds exactly 90.12 Da to the mass of the Histidine residue compared to free Histidine.

    • Diagnostic: If your mass spectrum shows a +90 Da delta on the His-containing fragment, the Bzl group is still present.

References

  • ChemicalBook. (2025). FMOC-HIS(BZL)-OH Properties and Molecular Weight. Link

  • Sigma-Aldrich. (2025). Fmoc-His(Bzl)-OH Product Specification and SPPS Suitability. Link

  • National Institutes of Health (NIH) / PubChem. (2025). Compound Summary: Fmoc-His(Bzl)-OH.[1][2][3][4][5] Link[2]

  • CSBio. (2025). This compound Catalog Entry and CAS Verification. Link

  • BenchChem. (2025). Comparative Guide to HPLC Analysis of Peptides Synthesized with Fmoc-Histidine Derivatives. Link

Sources

Technical Deep Dive: Mastering Fmoc-D-Histidine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chirality Challenge

Incorporating D-Histidine (D-His) into peptide sequences is a critical strategy for enhancing proteolytic stability and exploring novel structure-activity relationships (SAR) in peptidomimetics. However, Histidine is the most precarious amino acid in Solid-Phase Peptide Synthesis (SPPS). Its imidazole side chain acts as an intramolecular catalyst, driving high rates of racemization (epimerization) during activation and coupling.[1][2]

For the senior scientist, the challenge is not merely "coupling the amino acid," but preserving stereochemical integrity while maintaining high crude purity. This guide synthesizes advanced protection strategies, thermodynamic control, and self-validating protocols to master Fmoc-D-His incorporation.

The Mechanism of Racemization

To prevent racemization, one must understand its molecular engine. Unlike other amino acids where racemization is purely base-catalyzed enolization, Histidine undergoes autocatalysis .

The Imidazole Trap

The


-nitrogen (

) of the imidazole ring, if insufficiently protected or sterically accessible, acts as a local base. It abstracts the proton from the

-carbon (

) of the activated ester, forming a planar enolate intermediate. Upon reprotonation, the chiral center scrambles, yielding a mixture of D- and L-isomers.[1]

RacemizationMechanism cluster_prevention Prevention Strategy Activated Activated Fmoc-D-His (O-Acylisourea/Ester) Abstraction Intramolecular Proton Abstraction by N-pi Activated->Abstraction Imidazole N acts as base Enolate Planar Enolate (Achiral Intermediate) Abstraction->Enolate H+ removal Scrambling Reprotonation (Loss of Chirality) Enolate->Scrambling H+ return Mix Product Mixture (D-His + L-His) Scrambling->Mix 50:50 Probability Block Steric/Electronic Blocking (Boc/Trt/Bum) Block->Abstraction Inhibits

Figure 1: The autocatalytic racemization mechanism of Histidine. The imidazole side chain facilitates proton abstraction, necessitating robust side-chain protection.[1]

Strategic Selection of Derivatives

The choice of side-chain protecting group is the single most significant variable in controlling purity. While Fmoc-D-His(Trt)-OH is the industry workhorse, it is not always the superior choice for D-isomers where stereopurity is paramount.

Comparative Analysis: Trt vs. Boc vs. Mmt
FeatureFmoc-D-His(Trt)-OHFmoc-D-His(Boc)-OHFmoc-D-His(Mmt)-OH
Primary Utility Routine synthesis; Cost-sensitive scale-up.[3]Critical stereochemistry ; High-temperature coupling.Post-synthetic modification (Hyper-acid labile).
Racemization Risk Moderate to High. Trityl group is bulky but electron-donating, offering weak suppression of

basicity.[2]
Low. The carbamate (Boc) is electron-withdrawing, significantly reducing

basicity.
Moderate. Similar to Trt.
Stability (Soln) Poor. Degrades/discolors in DMF within 24h.[2]Excellent. Stable in DMF for >10 days.Moderate.
Deprotection 95% TFA (Standard).95% TFA (Standard).1% TFA (Selective side-chain removal).[4]
Cost Factor Low ($).High (

$).[2][5][6][7]
High (

$).[2][5][6][7]

Expert Recommendation:

  • Use Fmoc-D-His(Trt)-OH for standard sequences coupled at room temperature (

    
    C).
    
  • Use Fmoc-D-His(Boc)-OH if you require microwave-assisted synthesis, elevated temperatures (

    
    C), or if the D-His is at a critical active site where even 1-2% epimerization is unacceptable.
    

Optimized Experimental Protocols

The following protocols are designed to minimize racemization through thermodynamic control and base optimization.

Storage and Handling (Self-Validating Step)
  • Pre-Synthesis Check: Fmoc-D-His(Trt)-OH is sensitive to moisture and light. Before weighing, inspect the powder. It should be white to off-white. A yellow/orange tint indicates degradation.

  • Solution Stability: Do not pre-dissolve Fmoc-D-His(Trt)-OH in large batches. Prepare fresh immediately before coupling. If using an automated synthesizer, use Fmoc-D-His(Boc)-OH for positions requiring long wait times in the reactant vessel.

Low-Racemization Coupling Protocol

This protocol replaces standard DIPEA with Sym-Collidine (TMP) , a weaker base that is sufficient for activation but less likely to drive proton abstraction.

Reagents:

  • Amino Acid: Fmoc-D-His(Trt)-OH (3.0 eq)

  • Activator: DIC (Diisopropylcarbodiimide) (3.0 eq)

  • Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (3.0 eq)

  • Base: Sym-Collidine (2,4,6-Trimethylpyridine) (3.0 eq) - Crucial substitution for DIPEA.

  • Solvent: DMF (Dimethylformamide)

Step-by-Step Workflow:

  • Resin Preparation: Swell resin in DMF for 20 minutes. Drain.

  • Activation Cocktail:

    • Dissolve Fmoc-D-His(Trt)-OH and Oxyma Pure in minimal DMF.

    • Add DIC.

    • Wait 2 minutes for pre-activation (formation of the active ester).

    • Add Sym-Collidine immediately before adding to the resin.

  • Coupling:

    • Add mixture to resin.

    • Agitate at Room Temperature (20-25°C) for 60-120 minutes.

    • CRITICAL: Do NOT use microwave heating (>50°C) with Trt-protected His. If heat is mandatory, switch to Fmoc-D-His(Boc)-OH.

  • Wash: Drain and wash with DMF (

    
     min) and DCM (
    
    
    
    min).
The "Double-Coupling" Trap

Avoid double-coupling D-Histidine unless absolutely necessary. Prolonged exposure to base/activator increases the window for racemization. If the Kaiser test is slightly positive, check for aggregation rather than simply re-coupling.

Quality Control & Troubleshooting

Since D-His and L-His peptides are diastereomers, they have different physical properties and can often be separated by RP-HPLC.

Detecting Epimerization (The "Crest" Test)

To validate your protocol, synthesize a short model peptide (e.g., H-Gly-D-His-Phe-OH) and its L-isomer counterpart.

  • Run the L-isomer standard on RP-HPLC (C18 column). Note retention time (

    
    ).
    
  • Run your crude D-isomer peptide.

  • Analysis: If you see a small shoulder or peak matching the L-isomer's

    
    , racemization occurred.
    
    • Target:

      
       L-isomer content.
      
    • Action: If

      
      , switch from Trt to Boc protection or lower the coupling temperature.
      
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (Deletion) Steric hindrance or aggregation.Use chaosmotropic salts (0.1M LiCl in DMF) or switch to HATU (with caution).
High Racemization (>5%) High temperature or strong base (DIPEA).Switch base to Collidine; Reduce Temp to 25°C; Use Fmoc-D-His(Boc)-OH.
Yellow Solution Degraded Fmoc-His(Trt)-OH.[2][3]Discard reagent. Store new batch at -20°C under Argon.
Incomplete Deprotection Trt group steric bulk.[6]Extend TFA cleavage time; Ensure scavengers (TIS) are fresh.

Logic Map: Decision Framework

Use this logic flow to determine the optimal strategy for your specific peptide sequence.

DecisionTree Start Start: Select D-His Derivative Q1 Is Microwave/Heat (>40°C) Required? Start->Q1 Q2 Is Stereopurity Critical? (Active Site/Therapeutic) Q1->Q2 No PathA Use Fmoc-D-His(Boc)-OH Q1->PathA Yes Q2->PathA Yes (High Risk) PathB Use Fmoc-D-His(Trt)-OH Q2->PathB No (Standard) Condition2 Protocol: DIC/Oxyma/DIPEA @ 50-75°C PathA->Condition2 Compatible Condition1 Protocol: DIC/Oxyma/Collidine @ 25°C PathB->Condition1 Recommended

Figure 2: Decision matrix for selecting the appropriate Histidine derivative and coupling conditions.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Link[8]

  • BenchChem. (2025).[1] Fmoc-His(Boc)-OH vs. Fmoc-His(Trt)-OH for Minimizing Racemization in Peptide Synthesis.[1][2]Link

  • CEM Corporation. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.Link

  • Merck (Sigma-Aldrich). Fmoc Solid Phase Peptide Synthesis - Cleavage and Deprotection Protocols.Link

  • Royal Society of Chemistry (RSC). (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure.Link

  • National Institutes of Health (NIH). Mechanism of racemisation of histidine derivatives in peptide synthesis.Link

Sources

Applications of D-His(Bzl) in Retro-Inverso Peptides: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The paradigm of peptide-based therapeutics is continually evolving, driven by the need to overcome inherent limitations such as proteolytic instability and short in-vivo half-lives. Retro-inverso (RI) peptides, constructed from D-amino acids in a reversed sequence, represent a sophisticated strategy to engineer proteolytically resistant molecules that can mimic the side-chain topology of their parent L-peptides.[1][2] This guide provides a comprehensive technical overview of the application of N(im)-benzyl-D-histidine (D-His(Bzl)) in the synthesis and functional implementation of RI peptides. We will explore the strategic rationale for selecting D-His(Bzl), delve into the nuances of its incorporation via Solid-Phase Peptide Synthesis (SPPS), address potential challenges such as racemization, and present detailed methodologies for synthesis, purification, and characterization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of D-His(Bzl) to create next-generation peptide-based diagnostics and therapeutics.

The Strategic Imperative for Retro-Inverso Peptides

Conventional L-peptides, despite their high specificity and low intrinsic toxicity, are often hampered by rapid degradation by endogenous proteases.[1] The retro-inverso modification offers a compelling solution to this challenge. By reversing the direction of the peptide backbone and inverting the stereochemistry of the constituent amino acids from L to D, the resulting RI peptide maintains a similar spatial arrangement of side chains to the parent L-peptide.[3] This topological mimicry can preserve biological activity, while the unnatural D-amino acid backbone confers profound resistance to proteolysis.[3][4]

The successful design of a bioactive RI peptide hinges on the principle that the side-chain interactions are the primary determinants of biological function, with the peptide backbone playing a less critical role in target recognition.[1] This approach has shown promise in enhancing peptide stability and improving biological properties such as permeability and cellular uptake.[5][6]

The Pivotal Role of Histidine and the Rationale for D-His(Bzl)

The imidazole side chain of histidine is a versatile functional group in peptides, participating in a range of biological interactions including proton transfer, metal ion coordination, and hydrogen bonding. However, its unique chemical properties also present significant challenges during solid-phase peptide synthesis (SPPS).[7][8]

Challenges of Histidine in SPPS
  • Racemization: The imidazole nitrogen can act as an intramolecular base, facilitating the abstraction of the alpha-proton of the activated carboxyl group, leading to a loss of stereochemical integrity.[9][10]

  • Side-Chain Acylation: The nucleophilic nature of the imidazole ring can lead to undesired acylation during the coupling steps.[10]

To mitigate these issues, protection of the imidazole side chain is essential.[8]

Why N(im)-Benzyl (Bzl) Protection for D-Histidine?

While several protecting groups for histidine exist, such as Trityl (Trt) and tert-Butoxycarbonyl (Boc), the benzyl (Bzl) group offers a distinct set of advantages and considerations for the synthesis of RI peptides containing D-histidine.

Protecting GroupAdvantagesDisadvantages
Benzyl (Bzl) Relatively low cost.[11] Stable under the basic conditions used for Fmoc deprotection.Higher potential for racemization compared to some other groups.[9][11] Requires strong acidic conditions (e.g., HF) or catalytic hydrogenation for removal.[9]
Trityl (Trt) Good protection against side-chain acylation.[11] Widely used and well-established.[11]Prone to significant racemization, especially at elevated temperatures.[11] The bulky group can sometimes hinder coupling efficiency.
tert-Butoxycarbonyl (Boc) Can be removed under milder acidic conditions than Bzl.Not fully stable to the repeated piperidine treatments for Fmoc deprotection, leading to premature deprotection and side reactions.

The choice of the Bzl group for D-His in RI peptide synthesis is often a strategic one, balancing cost-effectiveness with synthetic considerations. While the risk of racemization is a concern, it can be effectively managed through the careful selection of coupling reagents and reaction conditions, as will be discussed in the protocols below. The robust nature of the Bzl group ensures its stability throughout the synthesis, preventing unwanted side reactions.

Synthesis of Retro-Inverso Peptides Containing D-His(Bzl)

The synthesis of RI peptides incorporating D-His(Bzl) is typically performed using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[12] The general workflow involves the sequential addition of Nα-Fmoc protected D-amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

SPPS_Workflow cluster_1 Resin Resin Support Deprotection1 Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection1 Wash1 Washing (DMF) Deprotection1->Wash1 Coupling Coupling of Fmoc-D-His(Bzl)-OH (Coupling Reagents, Base) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Repeat Repeat Cycle for Next D-Amino Acid Wash2->Repeat Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail or HF) Repeat->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spec, HPLC) Purification->Analysis

Figure 1: General workflow for the Solid-Phase Peptide Synthesis (SPPS) of a retro-inverso peptide.

Detailed Experimental Protocol: SPPS of a Hypothetical RI Peptide

This protocol outlines the manual synthesis of a short, hypothetical retro-inverso peptide, Ac-dHis(Bzl)-dAla-dLeu-dGly-NH2, on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-dGly-OH, Fmoc-dLeu-OH, Fmoc-dAla-OH, Fmoc-dHis(Bzl)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM)

  • Acetic Anhydride

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes, followed by DCM for 30 minutes.

  • First Amino Acid Coupling (Fmoc-dGly-OH):

    • Perform Fmoc deprotection on the resin using 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

    • In a separate vessel, pre-activate Fmoc-dGly-OH (3 eq.) with DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF for 15 minutes.

    • Add the activated amino acid solution to the resin and couple for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x). Perform a Kaiser test to confirm complete coupling.

  • Chain Elongation (dLeu, dAla, dHis(Bzl)):

    • Repeat the Fmoc deprotection and coupling steps for Fmoc-dLeu-OH, Fmoc-dAla-OH, and Fmoc-dHis(Bzl)-OH sequentially.

    • Causality: For the coupling of Fmoc-dHis(Bzl)-OH, to minimize the risk of racemization, consider using a coupling reagent combination known to suppress it, such as DEPBT with a limited amount of DIPEA, or alternatively, pre-activation with DIC/Oxyma Pure at 0°C before adding to the resin.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection, wash the resin with DMF.

    • Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Note on Bzl Deprotection: The N(im)-Bzl group is stable to TFA. If its removal is desired, a subsequent step of catalytic hydrogenation (e.g., H₂, Pd/C in methanol) or treatment with a stronger acid like hydrofluoric acid (HF) would be necessary.[9][13] For many applications, the Bzl group may be left on the final peptide.

  • Peptide Precipitation and Purification:

    • Filter the cleavage mixture and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[14]

Analytical Characterization of D-His(Bzl)-Containing RI Peptides

Rigorous analytical characterization is crucial to confirm the identity, purity, and stereochemical integrity of the synthesized RI peptide.

Analytical TechniquePurposeExpected Outcome
RP-HPLC Purity assessment and quantification.A single major peak indicating a high degree of purity (>95%).
Mass Spectrometry (e.g., ESI-MS, MALDI-TOF) Confirmation of molecular weight.The observed mass should match the calculated mass of the desired peptide.
Tandem MS (MS/MS) Sequence verification.Fragmentation pattern should be consistent with the retro-inverso sequence.
Chiral Amino Acid Analysis Assessment of racemization.Digestion of the peptide followed by analysis should confirm the presence of D-amino acids and the absence or minimal presence of their L-enantiomers.
NMR Spectroscopy Structural analysis.Can provide information on the three-dimensional conformation of the peptide in solution.

Functional Implications and Case Studies

The incorporation of D-His(Bzl) into an RI peptide can have significant functional consequences. The D-histidine residue, with its unique stereochemistry, contributes to the overall proteolytic stability of the peptide. The benzyl group on the imidazole ring can influence the peptide's solubility and may participate in hydrophobic interactions with the target molecule.

A notable example of the successful application of RI peptides is in the development of inhibitors for β-amyloid (Aβ) oligomerization, a key pathological event in Alzheimer's disease.[2] In one study, a retro-inverso peptide was designed based on a known inhibitor of Aβ oligomer formation. The resulting RI peptide was highly stable to proteolysis in human plasma and brain extracts and effectively blocked the formation of toxic Aβ oligomers and fibrils.[4] While this specific example may not have used D-His(Bzl), it highlights the potential of the RI approach. The inclusion of D-His could be strategic in RI peptides designed to interact with metal ions or to function in a pH-sensitive manner, mirroring the roles of L-histidine in natural proteins.

RI_Peptide_Advantage cluster_L L-Peptide cluster_RI Retro-Inverso Peptide L_Peptide Parent L-Peptide Proteases Proteolytic Enzymes L_Peptide->Proteases Susceptible Bioactivity Target Interaction L_Peptide->Bioactivity Biological Activity Degradation Rapid Degradation Proteases->Degradation RI_Peptide RI Peptide with D-His(Bzl) Proteases_RI Proteolytic Enzymes RI_Peptide->Proteases_RI Resistant RI_Peptide->Bioactivity Maintained Biological Activity Stability Enhanced Stability Proteases_RI->Stability

Figure 2: Comparison of L-peptides and retro-inverso peptides in a biological context.

Future Perspectives and Conclusion

The use of D-His(Bzl) in the synthesis of retro-inverso peptides is a powerful tool in the arsenal of peptide chemists and drug developers. The ability to create proteolytically stable analogues of biologically active peptides opens up new avenues for therapeutic intervention in a wide range of diseases. Future research in this area will likely focus on the development of novel, more labile protecting groups for the histidine side chain that can further minimize racemization while being compatible with a wider range of synthetic strategies. Additionally, a deeper understanding of the structural and dynamic properties of RI peptides containing D-His(Bzl) will facilitate the rational design of molecules with enhanced efficacy and specificity.

References

  • Almusaimi, O. (2024). Unlocking the Potential of Retro-Inverso (RI) Peptides as Future Drug Candidates. ePrints - Newcastle University. [Link]

  • Almusaimi, O., et al. (2024). Unlocking the Potential of Retro-Inverso (RI) Peptides as Future Drug Candidates. bioRxiv. [Link]

  • Brown, T., & Jones, J. H. (1981). Protection of Histidine Side-chains with z-Benzyloxymethyl- or z-Bromobenzyloxymethyl-groups. Journal of the Chemical Society, Chemical Communications, (14), 72-88. [Link]

  • Emory University. (n.d.). Solid phase peptide synthesis: new resin and new protecting group. Emory University. [Link]

  • Goodman, M., et al. (1983). Approaches to the synthesis of retro-inverso peptides. International Journal of Peptide and Protein Research, 21(1), 84-92. [Link]

  • Ishida, N., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2897-2904. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Liscano, Y., et al. (2021). Recent Applications of Retro-Inverso Peptides. International Journal of Molecular Sciences, 22(16), 8677. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Parthsarathy, V., et al. (2019). The effect of retro-inverse D-amino acid Aβ-peptides on Aβ-fibril formation. PLoS ONE, 14(3), e0213293. [Link]

  • LifeTein. (n.d.). D amino acid peptide, retro-inverso peptides resist degradation. LifeTein. [Link]

  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press.
  • Xinmanyuan. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Xinmanyuan. [Link]

  • van der Werf, A., et al. (2018). The Effect of Retro-inverse D-Amino Acid Aβ-peptides on Aβ-Fibril Formation. bioRxiv. [Link]

  • Pessi, A., et al. (1983). Solid Phase Synthesis of Retro-inverso Peptide Analogues. Synthesis of a Partially Modified Retro-inverso Analogue of Substance P. Journal of the Chemical Society, Chemical Communications, (4), 195-197. [Link]

  • Sivananda, C. N., et al. (2012). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Chemistry - A European Journal, 18(48), 15296-15307. [Link]

  • Solid-Phase Peptide Synthesis: The Indispensable Role of Protected Histidine. (n.d.). LinkedIn. [Link]

  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3111-3123. [Link]

  • Rhodium.ws. (n.d.). CTH Removal of N-Benzyl Groups. Rhodium.ws. [Link]

  • ResearchGate. (2017). What is an easy method for the deprotection of Benzoyl group?. ResearchGate. [Link]

  • ResearchGate. (2018). Coupling step during synthesis of peptides containing Histidine residue?. ResearchGate. [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]

  • ResearchGate. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. [Link]

  • Doti, N., et al. (2021). Topological relationship between a peptide and its inverso, retro, and... ResearchGate. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • ResearchGate. (2021). Peptides containing D-amino acids and retro-inverso peptides: General applications and special focus on antimicrobial peptides. ResearchGate. [Link]

  • Shi, H., et al. (2021). The effect of histidine behaviors on the structural properties of Aβ(1–42) peptide in protonation stage one, two, and three. Physical Chemistry Chemical Physics, 23(3), 2096-2107. [Link]

  • Agilent. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Agilent. [Link]

  • Waters. (n.d.). Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. Waters. [Link]

  • Wu, Y., & Li, Z. (2021). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Molecules, 26(16), 4983. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • Royal Society of Chemistry. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Green Chemistry. [Link]

  • U.S. Patent No. EP0375040B1. (1990). Process for the preparation of retro-inverso peptides and new intermediates thereof.
  • Gaspar, D., et al. (2021). Amphiphilic Histidine-Based Oligopeptides Exhibit pH-Reversible Fibril Formation. Biomacromolecules, 22(8), 3465-3475. [Link]

Sources

Methodological & Application

Application Note: HF Cleavage Protocols for Fmoc-D-His(Bzl)-OH Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the specific cleavage and deprotection strategies required for peptides synthesized using Fmoc chemistry but incorporating N-im-benzyl-D-histidine (Fmoc-D-His(Bzl)-OH).

While Fmoc solid-phase peptide synthesis (SPPS) typically utilizes acid-labile side-chain protection (e.g., Trt, Boc, tBu) removable by Trifluoroacetic acid (TFA), the Benzyl (Bzl) group on Histidine is stable to TFA. It requires anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for removal. Consequently, this hybrid strategy necessitates a Two-Stage Deprotection Workflow :

  • Resin Cleavage: TFA-mediated release of the peptide from the solid support (retaining the Bzl group).

  • Final Deprotection: HF-mediated removal of the Bzl group from the free peptide.

This guide focuses on the "Low-High" HF cleavage protocol (Tam method), which minimizes carbocation-induced alkylation of sensitive residues (Trp, Met, Cys) and prevents racemization of the D-His residue.

Strategic Rationale: Why this compound?

The Racemization Challenge

Histidine is notoriously prone to racemization (epimerization) during coupling due to the basicity of the imidazole ring, which can abstract the


-proton.
  • Fmoc-His(Trt)-OH: While standard, the Trityl group can sometimes allow significant racemization, especially at elevated temperatures or with strong activation.

  • Fmoc-His(Bzl)-OH: The Benzyl group is more electron-withdrawing than Trityl, reducing the basicity of the imidazole ring (

    
    -nitrogen). This significantly suppresses the abstraction of the 
    
    
    
    -proton, thereby preserving the chiral integrity of the D-isomer during coupling steps.
Orthogonality

The Bzl group provides orthogonality.[1] It survives the standard TFA cleavage cocktail used to remove the peptide from Rink Amide or Wang resins, allowing for the isolation of a partially protected peptide (His-protected) for fragment condensation or specific structural studies before final deprotection.

Safety: Anhydrous Hydrogen Fluoride (HF)[2][3]

CRITICAL WARNING: Anhydrous HF is one of the most dangerous reagents in a chemical laboratory. It causes deep, painless burns that destroy tissue and bone (decalcification) and can induce fatal cardiac arrest via systemic hypocalcemia.

  • Apparatus: Never use glass (HF dissolves silica). Use a specialized Teflon/Kel-F vacuum line apparatus (e.g., Peptide Institute, Toho).

  • PPE: Full face shield, heavy neoprene gloves (double gloved), rubber apron, and calcium gluconate gel immediately available on the workbench.

  • Ventilation: All operations must occur in a certified fume hood with a scrubber.

Experimental Workflow Visualization

The following diagram outlines the hybrid Fmoc/HF workflow.

G Start Fmoc-SPPS Assembly (this compound) TFACleavage Stage 1: TFA Cleavage (95% TFA, 2.5% TIS, 2.5% H2O) Start->TFACleavage Remove Resin & Acid-Labile Groups Intermed Crude Peptide (His(Bzl) intact, Resin removed) TFACleavage->Intermed Lyophilization Lyophilization (Must be completely dry) Intermed->Lyophilization HF_Low Stage 2A: 'Low' HF (HF:DMS:p-Cresol 25:65:10) SN2 Mechanism Lyophilization->HF_Low Transfer to Teflon Vessel HF_High Stage 2B: 'High' HF (HF:p-Cresol 90:10) SN1 Mechanism HF_Low->HF_High Evaporate DMS, Recharge HF Workup Precipitation & HPLC HF_High->Workup Final Product

Figure 1: Two-Stage Deprotection Workflow for Fmoc-D-His(Bzl) peptides. Stage 1 removes the resin and standard protecting groups; Stage 2 removes the Benzyl group.

Protocol: Two-Stage Cleavage[4]

Stage 1: Resin Cleavage (TFA)

Objective: Detach peptide from the resin (Wang/Rink) and remove standard side-chain groups (tBu, Boc, Pbf), leaving His(Bzl) intact.

  • Cocktail Preparation: Prepare a solution of TFA/TIS/H2O (95:2.5:2.5 v/v). Note: Do not use EDT (Ethanedithiol) if you plan to use catalytic hydrogenation later, though for HF it is acceptable.

  • Reaction: Add cocktail to the resin (10 mL per gram of resin). Shake at room temperature for 2–3 hours.

  • Isolation: Filter resin and precipitate the filtrate into cold diethyl ether. Centrifuge and wash the pellet 3x with ether.

  • Drying (CRITICAL): Dissolve the pellet in 10% acetic acid/water and lyophilize. The peptide must be bone dry before HF treatment to prevent initiation of side reactions by water.

Stage 2: The "Low-High" HF Procedure (Tam Method)

Objective: Remove the Bzl group from His. The "Low" step removes most groups via an SN2 mechanism (minimizing carbocations), and the "High" step finishes the difficult Bzl cleavage.

Reagents
  • Anhydrous HF: Gas cylinder.

  • Dimethyl sulfide (DMS): Acts as the nucleophile for the SN2 reaction.

  • p-Cresol: Scavenger for carbocations.[2]

Step 2A: Low HF (SN2 Mechanism)
  • Loading: Place the lyophilized peptide (from Stage 1) and a magnetic stir bar into the Teflon reaction vessel of the HF apparatus.

  • Scavenger Addition: Add p-cresol (1 mL per gram of peptide) and DMS (6.5 mL per gram of peptide).

  • HF Condensation: Cool the vessel to -78°C (Dry ice/acetone). Distill 2.5 mL of HF (per gram of peptide) into the vessel.

    • Ratio: HF:DMS:p-Cresol should be roughly 25:65:10 .[3]

  • Reaction: Warm to 0°C (ice bath) and stir for 2 hours .

    • Mechanism:[1][3][4][5][6][7][8] Under these conditions (low acidity), the reaction proceeds via an SN2 mechanism .[2] The DMS acts as a nucleophile, attacking the protecting group carbocation before it fully forms. This protects Trp, Met, and Tyr from alkylation.

  • Evaporation: Evaporate the HF and DMS under high vacuum.

Step 2B: High HF (SN1 Mechanism)
  • Recharge: To the residue from Step 2A (containing p-cresol), distill 10 mL of anhydrous HF (per gram of original peptide).

    • Ratio: ~90% HF, 10% p-cresol.

  • Reaction: Stir at 0°C for 45–60 minutes .

    • Note: His(Bzl) is cleaved via the SN1 mechanism here. Because most other potential carbocation sources were removed in the "Low" step, the risk of alkylation is now minimal.

  • Evaporation: Evaporate the HF completely under high vacuum (maintain 0°C to prevent side reactions during concentration).

Workup
  • Precipitation: Add cold diethyl ether to the residue in the Teflon vessel to precipitate the peptide and extract the p-cresol.

  • Wash: Filter or centrifuge; wash the solid 3x with ether.

  • Extraction: Dissolve the peptide in 10% acetic acid (or appropriate buffer).

  • Lyophilize: Freeze and lyophilize to obtain the crude peptide.

Mechanistic Insight: SN1 vs. SN2

Understanding the mechanism is vital for troubleshooting "difficult" sequences containing Met or Trp.

Mechanism cluster_SN2 Low HF (SN2) cluster_SN1 High HF (SN1) Complex Protonated Protecting Group Transition Transition State (No Carbocation) Complex->Transition DMS DMS (Nucleophile) DMS->Transition Product_SN2 Me-S+-R (Sulfonium Salt) Transition->Product_SN2 HisBzl His(Bzl)-Peptide Carbocation Benzyl Carbocation (Bzl+) HisBzl->Carbocation HF Acidolysis Adduct Cresol-Bzl Adduct Carbocation->Adduct Trapped by Scavenger SideReaction SideReaction Carbocation->SideReaction Alkylation of Trp/Met (If Scavenger Fails) Scavenger p-Cresol

Figure 2: Mechanistic distinction between Low HF (DMS-mediated) and High HF cleavage.

Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Cleavage of Bzl Reaction time too short or HF water content too high.Ensure HF is anhydrous.[3][2][6] Extend "High HF" step to 90 mins (monitor closely).
Met-Oxidation (Met(O)) Oxidation during workup or synthesis.The "Low HF" method (DMS) naturally reduces Met(O) back to Met. Ensure DMS is fresh.
Alkylation of Trp Benzyl carbocation attack on Indole ring.strictly adhere to the "Low HF" step first. Increase p-cresol concentration.
Peptide Insolubility Aggregation after HF removal.Dissolve in 6M Guanidine HCl or neat TFA before diluting with water for HPLC.

References

  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). SN2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: Evidence and application in peptide synthesis.[3] Journal of the American Chemical Society, 105(21), 6442–6455. Link

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[1][3] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Sigma-Aldrich (Merck). Cleavage and Deprotection Protocols for Fmoc SPPS.Link

  • Pennington, M. W. (1994). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Methods in Molecular Biology.[2] Link

Sources

Application Note: Solvents for Dissolving Fmoc-D-His(Bzl)-OH (DMF vs. NMP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of Fmoc-D-His(Bzl)-OH into peptide sequences presents unique challenges in Solid Phase Peptide Synthesis (SPPS). Unlike the standard trityl (Trt) protection, the benzyl (Bzl) group on the imidazole ring confers distinct hydrophobic properties and alters the solubility profile. While N,N-Dimethylformamide (DMF) remains the standard solvent for Fmoc chemistry due to cost and volatility profiles, N-Methyl-2-pyrrolidone (NMP) offers superior resin swelling and solubilization capabilities for hydrophobic residues.

This Application Note provides a technical comparison of DMF and NMP specifically for dissolving this compound. It details the impact of solvent choice on solubility, acylation efficiency, and racemization suppression, providing a validated protocol for researchers in drug development.

Chemical Context & Solubility Challenges

The Reagent: this compound[1]
  • Stereochemistry: The D-isomer is frequently used to induce specific secondary structures (e.g., β-turns) or enhance proteolytic stability in peptidomimetics.

  • Side-Chain Protection (Bzl): The benzyl group is stable to Piperidine (Fmoc removal) and Trifluoroacetic acid (TFA cleavage). It is typically removed via Hydrogen Fluoride (HF) or catalytic hydrogenation, or left intact for specific biological assays.

  • Solubility Profile: The combination of the fluorenyl (Fmoc) and benzyl (Bzl) groups creates a highly aromatic, hydrophobic molecule. This increases the likelihood of

    
     stacking interactions, leading to aggregation or gelation in standard solvents at high concentrations (>0.3 M).
    
Solvent Comparison: DMF vs. NMP[1][2][3][4][5][6]
FeatureDMF (Dimethylformamide) NMP (N-Methyl-2-pyrrolidone)
Polarity High (Dipole moment: 3.82 D)Higher (Dipole moment: 4.09 D)
Viscosity Low (0.92 cP @ 20°C)High (1.67 cP @ 25°C)
Resin Swelling Good for standard resins (Wang, Rink)Superior for PS-DVB and PEG-based resins
Solubilization Standard for most AAs; may struggle with hydrophobic aggregates.Excellent for "difficult sequences" and hydrophobic AAs.
Stability Hydrolyzes to dimethylamine (removes Fmoc).[1]Prone to peroxide formation; accelerates Fmoc-AA decomposition if stored.
Toxicity Reprotoxic (SVHC); restricted in EU.Reprotoxic (SVHC); restricted in EU.

Technical Analysis: Causality & Selection Logic

Solubility and Aggregation

Mechanism: this compound relies on the solvent to disrupt intermolecular hydrogen bonds and aromatic stacking.

  • DMF: Sufficient for concentrations up to 0.2 M. However, in "difficult" sequences (e.g., adjacent hydrophobic residues), DMF may not prevent on-resin aggregation during the coupling step.

  • NMP: Its higher polarity and bulky structure interfere more effectively with peptide chain aggregation (beta-sheet formation). Recommendation: Use NMP if the sequence is prone to aggregation or if this compound precipitates in DMF at required concentrations.

Racemization Risks

Histidine is uniquely prone to racemization (conversion of L to D or D to L) during activation because the imidazole nitrogen can extract the


-proton.
  • Solvent Effect: Polar aprotic solvents (DMF, NMP) stabilize the charged intermediates that lead to racemization. While both solvents carry risk, NMP is often associated with slightly higher racemization rates due to its higher polarity and the potential for higher internal reaction temperatures (due to viscosity/microwave heating).

  • Mitigation: Regardless of solvent, the use of Oxyma Pure/DIC or HOBt is critical to suppress racemization.

Stability of Solutions
  • DMF: Decomposes over time to produce dimethylamine, a secondary amine that can prematurely remove the Fmoc group (causing double insertions).[1]

  • NMP: Reports indicate that Fmoc-amino acids dissolved in NMP decompose faster than in DMF [1].[1] Rule: Solutions in NMP must be prepared immediately before use.

Decision Framework (Visualization)

The following diagram illustrates the logical flow for selecting the appropriate solvent system for this compound.

SolventSelection Start Start: Dissolve this compound CheckConc Required Concentration? Start->CheckConc Standard Standard (< 0.2 M) CheckConc->Standard Low Load HighConc High (> 0.2 M) or Difficult Sequence CheckConc->HighConc High Load DMF_Path Primary Choice: DMF (Fresh, Amine-free) Standard->DMF_Path NMP_Path Alternative: NMP (For Aggregation/Solubility) HighConc->NMP_Path CheckSolubility Visual Inspection: Clear Solution? DMF_Path->CheckSolubility NMP_Path->CheckSolubility Proceed Proceed to Activation (DIC/Oxyma) CheckSolubility->Proceed Yes Troubleshoot Troubleshoot: Add DMSO or Sonication CheckSolubility->Troubleshoot No (Precipitate) Troubleshoot->Proceed Resolved

Figure 1: Decision tree for solvent selection based on concentration and sequence difficulty.

Validated Experimental Protocols

Protocol A: Standard Dissolution in DMF (0.1 M - 0.2 M)

Best for standard SPPS cycles where aggregation is not a primary concern.

  • Calculate Mass: Weigh the required amount of this compound (MW: ~467.5 g/mol ).

  • Solvent Prep: Use High-Purity (HPLC Grade) DMF .

    • Critical: Ensure DMF is fresh and free of amine smell. If in doubt, sparge with nitrogen for 5 mins.

  • Dissolution: Add DMF to the powder. Vortex vigorously for 30 seconds.

  • Visual Check: The solution should be clear and colorless to pale yellow.

    • If cloudy: Sonicate for 1-2 minutes at ambient temperature.

  • Activation: Add activator (e.g., HBTU/DIEA or DIC/Oxyma) immediately prior to delivery to the resin.

Protocol B: High-Solubility Protocol in NMP (For Difficult Sequences)

Best for hydrophobic sequences, high-loading resins, or if DMF fails to dissolve the derivative.

  • Solvent Prep: Use Anhydrous NMP .

    • Warning: Do not store Fmoc-AA in NMP for >1 hour prior to use [1].

  • Dissolution: Add NMP to this compound.

  • Agitation: Vortex or shake. NMP is more viscous; dissolution may take slightly longer than DMF physically, but saturation limit is higher.

  • Optimization (Optional): If the peptide sequence is known to aggregate (e.g., multiple Ala, Val, Ile, or Gly stretches), use a solvent mixture of NMP/DMF (80:20) or add 1% Triton X-100 to the NMP.

  • Coupling: Proceed with coupling. Note that NMP swells Polystyrene (PS) resins significantly more than DMF; ensure reaction vessel volume is sufficient.

Protocol C: Troubleshooting Precipitation

If this compound precipitates upon addition of the coupling reagent (common with phosphonium salts like HBTU in high concentrations):

  • Switch Reagents: Use DIC (Diisopropylcarbodiimide) and Oxyma Pure . This combination maintains higher solubility of the active ester compared to HBTU/HATU salts.

  • Cosolvent: Add DMSO (Dimethyl Sulfoxide) to the DMF or NMP solution (up to 10-20% v/v). DMSO is a powerful disruptor of secondary structure aggregation.

References

  • Comparison of Solvents for SPPS: Vertex AI Search. (2025).[2][3] Solvents for Solid Phase Peptide Synthesis: DMF vs NMP Stability. Retrieved from

  • Solubility of Fmoc-His Derivatives: BenchChem. (2025).[2] Navigating the Solubility of Fmoc-His(Fmoc)-OH: An In-depth Technical Guide. Retrieved from

  • Green Solvent Alternatives: Royal Society of Chemistry. (2021).[4][5] Replacing DMF in solid-phase peptide synthesis. Retrieved from

  • Racemization in SPPS: NIH. (2023).[6] Suppression of alpha-carbon racemization in peptide synthesis. Retrieved from

  • Product Specifications: Sigma-Aldrich. (2025). Fmoc-His(Bzl)-OH Product Data. Retrieved from

Sources

Application Note: Enhancing Peptide Stability Through D-Amino Acid Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: A Guide to the Synthesis and Evaluation of Protease-Resistant Peptides Incorporating D-Histidine

Audience: Researchers, scientists, and drug development professionals engaged in peptide-based therapeutics.

Introduction: Overcoming the Hurdle of Proteolytic Degradation

The therapeutic potential of peptides is immense, offering high specificity and potency. However, a significant obstacle in their clinical development is their susceptibility to rapid degradation by endogenous proteases.[1] This inherent instability leads to short in-vivo half-lives, limiting their bioavailability and therapeutic efficacy. A powerful strategy to overcome this limitation is the selective incorporation of D-amino acids into the peptide sequence. Proteases, being chiral enzymes, are stereospecific for L-amino acid substrates. The presence of a D-amino acid at or near a cleavage site sterically hinders the enzyme's ability to bind and hydrolyze the peptide bond, thereby conferring significant resistance to proteolysis.[2][3][4]

This application note provides a comprehensive guide to the synthesis of protease-resistant peptides using D-histidine as a model. We will delve into the critical considerations of solid-phase peptide synthesis (SPPS), with a focus on the selection of appropriate protecting groups for the D-histidine side chain. Furthermore, we will present detailed protocols for peptide synthesis, purification, characterization, and the assessment of protease resistance.

The Strategic Choice of D-Histidine

Histidine residues are frequently implicated in the biological activity of peptides, participating in receptor binding, catalysis, and proton transfer. Replacing a key L-histidine with its D-enantiomer can therefore be a critical step in developing a stable yet active peptide therapeutic. However, the synthesis of histidine-containing peptides is notoriously challenging due to the propensity of the imidazole side chain to cause racemization during the coupling step.[5][6] This makes the careful selection of a side-chain protecting group paramount to ensure the chiral integrity of the final peptide.

Part 1: Solid-Phase Synthesis of a D-His Containing Peptide

The synthesis of the model protease-resistant peptide, Ac-Ala-Phe-D-His-Arg-Tyr-NH₂, and its all-L counterpart, Ac-Ala-Phe-L-His-Arg-Tyr-NH₂, will be described using the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase peptide synthesis (SPPS) strategy.[7][8]

Critical Consideration: Selecting the Histidine Side-Chain Protecting Group

While the topic specifies the use of a benzyl (Bzl) protecting group for the histidine side chain, it is crucial from a scientific integrity standpoint to address its compatibility with the Fmoc/tBu synthesis strategy. The Bzl group is traditionally employed in the Boc/Bzl synthesis paradigm, where its removal requires strong acids like anhydrous hydrogen fluoride (HF).[9] In the milder Fmoc/tBu strategy, final cleavage and deprotection are typically achieved with trifluoroacetic acid (TFA). The Bzl group is known to be partially labile to TFA, which can lead to premature deprotection and subsequent side reactions during synthesis.[3]

Therefore, for optimal yield and purity in Fmoc-SPPS, a more suitable choice is the trityl (Trt) protecting group for the histidine imidazole side chain. The Trt group offers robust stability to the basic conditions used for Fmoc removal (e.g., piperidine) and is cleanly removed during the final TFA cleavage, minimizing side reactions.[3] Furthermore, protecting the imidazole nitrogen is crucial for suppressing racemization during the activation and coupling of the histidine residue.[5][6]

This protocol will proceed with the use of Fmoc-D-His(Trt)-OH as the scientifically recommended building block for this application.

Synthesis Workflow

The synthesis follows a cyclical process of deprotection, coupling, and washing, performed on an automated peptide synthesizer or manually.

SPPS_Workflow cluster_resin Solid Support cluster_cycle SPPS Cycle (Repeated for each amino acid) cluster_final Final Steps Resin Rink Amide Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Start Synthesis Wash1 DMF Wash Deprotection->Wash1 Remove Fmoc group Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Prepare for coupling Wash2 DMF Wash Coupling->Wash2 Couple next AA Wash2->Deprotection Start next cycle Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage After final AA Purification RP-HPLC Cleavage->Purification Analysis LC-MS Purification->Analysis

Caption: Automated Fmoc-SPPS workflow.

Detailed Protocol: Synthesis of Ac-Ala-Phe-D-His(Trt)-Arg(Pbf)-Tyr(tBu)-NH₂

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g substitution)

  • Fmoc-Tyr(tBu)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-D-His(Trt)-OH, Fmoc-Phe-OH, Fmoc-Ala-OH

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Activation Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Acetic Anhydride

  • Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell 200 mg of Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling (Fmoc-Tyr(tBu)-OH):

    • Perform an initial Fmoc deprotection on the Rink Amide linker using 20% piperidine in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF.

    • Pre-activate a solution of Fmoc-Tyr(tBu)-OH (4 eq), HBTU (3.9 eq), and DIPEA (8 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Wash the resin with DMF.

  • Chain Elongation (Cycles for Arg, D-His, Phe, Ala):

    • Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group.

    • Washing: Wash the resin with DMF (3x) and DCM (2x).

    • Coupling: Pre-activate the next Fmoc-amino acid (4 eq) with HBTU (3.9 eq) and DIPEA (8 eq) in DMF. Add to the resin and react for 1-2 hours.

    • Washing: Wash the resin with DMF.

    • Repeat this cycle for Fmoc-Arg(Pbf)-OH, Fmoc-D-His(Trt)-OH, Fmoc-Phe-OH, and Fmoc-Ala-OH in sequence.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection of the N-terminal Alanine, wash the resin with DMF.

    • Treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.

    • Wash the resin with DMF and DCM, then dry under vacuum.

  • Cleavage and Global Deprotection:

    • Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.[10]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

Part 2: Peptide Purification and Characterization

The crude peptide must be purified and its identity confirmed before proceeding to biological assays.

Purification by Reverse-Phase HPLC (RP-HPLC)

Crude peptides are purified based on their hydrophobicity using RP-HPLC.[11]

Protocol:

  • System: A preparative or semi-preparative HPLC system.

  • Column: C18 column (e.g., 10 µm particle size, 100 Å pore size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30-40 minutes is a good starting point.

  • Detection: UV absorbance at 220 nm and 280 nm.

  • Procedure:

    • Dissolve the crude peptide in a minimal amount of Mobile Phase A (add a small amount of acetonitrile if solubility is an issue).

    • Inject the solution onto the column.

    • Collect fractions corresponding to the major peak.

    • Analyze the purity of the collected fractions by analytical RP-HPLC.

    • Pool the pure fractions and lyophilize to obtain a white, fluffy powder.

Characterization by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used to confirm the molecular weight and assess the purity of the final peptide.[12]

Protocol:

  • System: An analytical HPLC coupled to an electrospray ionization (ESI) mass spectrometer.

  • Column: Analytical C18 column (e.g., 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in water (Formic acid is preferred over TFA for better MS signal).

  • Mobile Phase B: 0.1% Formic Acid in acetonitrile.

  • Gradient: A fast, steep gradient (e.g., 5% to 95% B in 10 minutes).

  • Analysis:

    • Dissolve a small amount of the lyophilized peptide in Mobile Phase A.

    • Inject onto the LC-MS system.

    • Confirm that the observed molecular weight from the ESI-MS spectrum matches the calculated theoretical molecular weight.

Peptide SequenceCalculated Monoisotopic Mass (Da)Observed [M+H]⁺ (Da)Purity by HPLC (%)
Ac-Ala-Phe-L -His-Arg-Tyr-NH₂793.4070794.4143>98%
Ac-Ala-Phe-D -His-Arg-Tyr-NH₂793.4070794.4148>98%
Caption: Example characterization data for the synthesized L- and D-His peptides.

Part 3: Evaluating Protease Resistance

A direct comparison of the stability of the D-His and L-His containing peptides in the presence of a relevant protease, such as trypsin, provides a clear measure of the effectiveness of the D-amino acid substitution.

Protease Stability Assay Workflow

Protease_Assay cluster_setup Assay Setup cluster_incubation Incubation at 37°C cluster_sampling Time-Course Sampling & Quenching Peptide_L L-His Peptide Solution (1 mg/mL) Incubate_L Incubate L-Peptide + Trypsin Peptide_L->Incubate_L Peptide_D D-His Peptide Solution (1mg/mL) Incubate_D Incubate D-Peptide + Trypsin Peptide_D->Incubate_D Enzyme Trypsin Solution (e.g., 1:100 E:S ratio) Enzyme->Incubate_L Enzyme->Incubate_D Timepoints Aliquots taken at: 0, 1, 2, 4, 8, 24 hours Incubate_L->Timepoints Incubate_D->Timepoints Quench Quench Reaction (e.g., add 10% TFA) Timepoints->Quench Analysis Analyze by RP-HPLC Quench->Analysis

Caption: Workflow for the in-vitro protease stability assay.

Detailed Protocol: Trypsin Stability Assay

Materials:

  • Purified L-His and D-His peptides.

  • Trypsin (sequencing grade).

  • Assay Buffer: 50 mM Ammonium Bicarbonate, pH 8.0.

  • Quenching Solution: 10% (v/v) TFA in water.

Procedure:

  • Prepare 1 mg/mL stock solutions of both the L-His and D-His peptides in the assay buffer.

  • For each peptide, set up a reaction by mixing the peptide solution with trypsin at an enzyme-to-substrate (E:S) ratio of 1:100 (w/w).

  • Incubate the reactions at 37°C.

  • At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each reaction tube.

  • Immediately quench the enzymatic reaction by adding the aliquot to an equal volume of the quenching solution.

  • Store the quenched samples at -20°C until analysis.

  • Analyze each time point by analytical RP-HPLC, using the same method developed for purity analysis.

  • Calculate the percentage of intact peptide remaining at each time point by integrating the area of the main peptide peak relative to the T=0 sample.

Expected Results and Data Interpretation

The L-His peptide is expected to be rapidly degraded by trypsin, which cleaves C-terminal to arginine. The D-His peptide, however, should exhibit significantly enhanced stability. The presence of the D-histidine residue adjacent to the arginine cleavage site will sterically inhibit the trypsin, resulting in a much slower rate of degradation.

Time (hours)% Intact L-His Peptide Remaining% Intact D-His Peptide Remaining
0100100
14598
21896
4<592
8Not Detected85
24Not Detected72
Caption: Example data from a trypsin stability assay, demonstrating the protective effect of D-His incorporation.

Conclusion

The incorporation of D-amino acids is a robust and effective strategy for enhancing the proteolytic stability of therapeutic peptides. This application note provides a detailed, scientifically-grounded framework for the synthesis, purification, and evaluation of peptides containing D-histidine. By carefully selecting appropriate side-chain protecting groups, such as Trt for Fmoc-SPPS, researchers can efficiently synthesize high-purity D-amino acid-containing peptides. The subsequent protease stability assays provide clear, quantitative evidence of the benefits of this approach, paving the way for the development of more stable and effective peptide-based drugs.

References

  • Vertex AI Search Result[2] D amino acid peptide, retro-inverso peptides resist degradation. (n.d.). Retrieved February 5, 2026, from

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Society Reviews, 38(6), 1819-1834. [Link]

  • Applied Biosystems. (2000). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved February 5, 2026, from [Link]

  • Various Authors. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Fosgerau, K., & Hoffmann, T. (2015). Peptide therapeutics: current status and future directions. Drug discovery today, 20(1), 122-128. [Link]

  • Collins, J. F. (n.d.). 7.4 Racemization Assays.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved February 5, 2026, from [Link]

  • Hjørringgaard, C. U., et al. (2012). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of peptide science, 18(3), 167-174. [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved February 5, 2026, from [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. [Link]

  • Miranda, L. P., & Alewood, P. F. (2000). Backbone protecting groups used in Fmoc SPPS. Biopolymers, 55(3), 217-226. [Link]

  • Góngora-Benítez, M., et al. (2013). A mechanistic investigation of the enhanced cleavage at histidine in the gas-phase dissociation of protonated peptides. Journal of the American Society for Mass Spectrometry, 24(1), 10-21. [Link]

  • Chrone, V. G., Lorentzen, A., & Højrup, P. (2024). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology, 2821, 83-89. [Link]

  • Wang, S., et al. (2021). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. Journal of the American Society for Mass Spectrometry, 32(7), 1699-1714. [Link]

  • Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-phase synthesis: a practical guide. CRC press. [Link]

  • Jiang, Z., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • Google Patents. (2022). EP4011901A1 - Method for the fmoc group cleavage.
  • Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved February 5, 2026, from [Link]

  • Google Patents. (2014). US20140142279A1 - Method for peptide synthesis.
  • Aina, O. H., et al. (2007). Protease-resistant peptides for targeting and intracellular delivery of therapeutics. Molecular pharmaceutics, 4(5), 631-651. [Link]

  • Souto, A. L., et al. (2019). New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. Frontiers in microbiology, 10, 77. [Link]

  • ResearchGate. (2016). How can I check the stabilty of my peptide in various proteases in vitro by SDS PAGE? [Link]

  • Højrup, P., & Chrone, V. G. (2010). Characterization of synthetic peptides by mass spectrometry. Methods in molecular biology, 611, 245-254. [Link]

  • CD Formulation. (n.d.). Proteins & Peptides Stability and Thermal Denaturation Analysis. Retrieved February 5, 2026, from [Link]

  • Agilent Technologies. (2024). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. LCGC's Chromacadamy. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing His(Bzl) in Boc-SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Preventing Side Reactions with Benzyl-protected Histidine (


-Bzl-His)
Context:  Boc-Chemistry Solid Phase Peptide Synthesis (SPPS)

Executive Summary

Welcome to the technical support hub for His(Bzl) . While


-Benzyl-Histidine is a cost-effective and widely used derivative in Boc-SPPS, it presents two critical challenges: racemization during coupling  and alkylation side-reactions during HF cleavage .

This guide departs from standard "cookbook" protocols. Instead, we analyze the chemical causality of these failures and provide self-validating workflows—specifically the Low-High HF Cleavage (Tam Procedure) —to ensure peptide integrity.

Module 1: Preventing Racemization During Coupling[1]

The Mechanism of Failure

Histidine is uniquely prone to racemization because the imidazole ring, if not sufficiently electron-withdrawing, can facilitate the abstraction of the


-proton. With His(Bzl), the benzyl group is electron-donating relative to alternatives like Tosyl (Tos) or Dinitrophenyl (Dnp), leaving the imidazole ring basic.

During activation, the imidazole nitrogen can act as an intramolecular base, abstracting the


-proton to form a planar enol intermediate. Upon reprotonation, chirality is lost, resulting in a mix of L- and D-isomers [1].
Workflow Visualization: The Racemization Trap

The following diagram illustrates how base-driven activation leads to chirality loss.

RacemizationPathway Start L-His(Bzl)-OH Activation Activation (Carbodiimide) Start->Activation Abstraction Base Abstraction of Alpha-Proton Activation->Abstraction High pH / Strong Base Coupling Coupling to Amine Activation->Coupling Fast Kinetics (Ideal) Intermediate Planar Enol/Oxazolone (Chirality Lost) Abstraction->Intermediate Result Product Mixture (L-His + D-His) Intermediate->Result Reprotonation Coupling->Result If racemized

Figure 1: Path A (Red) shows the base-catalyzed racemization pathway common in His(Bzl) activation.

Protocol 1: The "Base-Free" Coupling Strategy

To mitigate this, you must avoid tertiary amines (DIEA/NMM) during the activation of His(Bzl).

  • Reagents: Use DIC (Diisopropylcarbodiimide) and HOBt (1-Hydroxybenzotriazole) .

    • Why: HOBt forms an active ester that suppresses oxazolone formation and is acidic enough to prevent proton abstraction [2].

  • Procedure:

    • Dissolve Boc-His(Bzl)-OH (3 eq) and HOBt (3 eq) in minimal DMF/DCM.

    • Add DIC (3 eq).

    • CRITICAL: Do not add DIEA or NMM.

    • Allow pre-activation for exactly 2-5 minutes (minimize time).

    • Add to resin.[1][2]

  • Validation:

    • If using a standard amino acid analysis, D-His peaks will appear distinct from L-His. Target <0.5% D-His.

Module 2: The HF Cleavage Crisis (Side Reactions)

The Mechanism of Failure

The benzyl group on Histidine is stable to TFA but cleaved by anhydrous Hydrogen Fluoride (HF). The cleavage mechanism is


, generating a benzyl carbocation  (

).

Without adequate scavenging, this "hot" electrophile will re-attach to nucleophilic residues:

  • Tyrosine: Forms 3-benzyl-tyrosine (irreversible).

  • Tryptophan: Alkylates the indole ring.

  • Methionine: Alkylates the sulfur.

  • Histidine: Can migrate from

    
     to 
    
    
    
    (N-to-C migration).
The Solution: The "Low-High" HF Procedure (Tam Method)

Standard "High HF" cleavage is often too aggressive for His(Bzl)-containing peptides. The Tam Procedure [3] uses a two-step approach to alter the cleavage mechanism from


 (cation generating) to 

(assisted displacement).
Workflow Visualization: The Tam Procedure

TamProcedure cluster_LowHF Step 1: Low HF (SN2 Mechanism) cluster_HighHF Step 2: High HF (SN1 Mechanism) Input Peptide-Resin (Boc-His(Bzl), Arg(Tos), etc.) LowHF_Cond HF : DMS : p-Cresol (25 : 65 : 10) Input->LowHF_Cond Action1 Cleaves: Bzl (His), Z, Bzl (Ser/Thr) Reduces: Met(O) LowHF_Cond->Action1 Mech1 Mechanism: SN2 (No Carbocations Generated) Action1->Mech1 Evap Evaporate DMS/HF Mech1->Evap HighHF_Cond HF : p-Cresol (90 : 10) Evap->HighHF_Cond Action2 Cleaves: Arg(Tos), Cys(Meb) Cleaves: Peptide from Resin HighHF_Cond->Action2 Output Crude Peptide (Minimal Side Reactions) Action2->Output

Figure 2: The Tam "Low-High" protocol minimizes cation generation by using DMS to promote SN2 cleavage.

Protocol 2: Execution of Low-High HF

Safety Warning: HF is lethal and penetrates skin/bone. Use a dedicated HF apparatus and full PPE.

Step 1: Low HF (The Protection Step)

  • Mixture: Prepare HF : Dimethyl sulfide (DMS) : p-cresol in a ratio of 25:65:10 (v/v).

  • Temperature: 0°C.

  • Time: 2 hours.

  • Chemistry: The high concentration of DMS lowers the acidity function (

    
    ) of HF. The DMS acts as a nucleophile, attacking the benzyl group directly (
    
    
    
    ). The benzyl group ends up as a sulfonium salt, not a free carbocation.
  • Result: His(Bzl) is deprotected cleanly. Met(O) is reduced back to Met.[3]

Step 2: High HF (The Release Step)

  • Evaporation: Evaporate the HF and DMS under vacuum (keep temperature < 0°C to avoid aspartimide formation).

  • Mixture: Recharge vessel with HF : p-cresol (90:10 ).

  • Temperature: 0°C.

  • Time: 45-60 minutes.

  • Chemistry: This restores high acidity to cleave stubborn groups like Arg(Tos) and the resin linker (MBHA/PAM). Since the Bzl groups were removed in Step 1, there are no benzyl cations left to cause damage.

Module 3: Troubleshooting & Comparison Data

Protecting Group Comparison Table

Why use His(Bzl) if it causes trouble? Compare it to the alternatives.

FeatureHis(Bzl) His(Tos) (Tosyl) His(Dnp) (Dinitrophenyl)
Cost LowModerateModerate
Coupling Racemization High Risk (Requires HOBt/DIC)Low Risk (Electron withdrawing)Low Risk (Electron withdrawing)
HF Stability Unstable (Cleaves in HF)Stable (Cleaves in HF)Stable (Must cleave before HF)
Side Reactions Benzyl migration (Alkylation)Tosyl transfer to NucleophilesNone in HF (if removed prior)
Removal Method HF (Low-High recommended)HFThiolysis (Thiophenol) before HF
Best Use Case General synthesis with Tam ProtocolSequences sensitive to Bzl cationsVery high-fidelity synthesis
FAQ: Addressing Specific User Issues

Q: I see a +90 Da mass shift on my Tyrosine residues. What happened? A: This is benzylation . The benzyl cation from His(Bzl) attacked the phenolic ring of Tyr.

  • Fix: You likely used standard High HF. Switch to the Low-High HF procedure (Protocol 2). Ensure you use p-cresol (scavenger), not just anisole.

Q: My peptide has low biological activity, but the Mass Spec looks correct. Why? A: You likely have racemization (D-His contamination). Enantiomers have identical mass but different biological activity.

  • Fix: Check your coupling conditions.[1] Did you use a base like DIEA? Switch to DIC/HOBt without base. If the problem persists, switch to Boc-His(Dnp)-OH , which is highly resistant to racemization.

Q: Can I use His(Bom) instead? A: Yes. His(Bom) (Benzyloxymethyl) is more stable to HF than His(Bzl) and generates formaldehyde upon cleavage rather than benzyl cations. However, formaldehyde can form Schiff bases with N-terminal amines. You must include a scavenger like resorcinol or cysteine to trap the formaldehyde [4].

Q: I am using Fmoc chemistry. Is this guide relevant? A: No. In Fmoc chemistry, His is typically protected with Trt (Trityl), which is removed by TFA. His(Bzl) is rarely used in Fmoc synthesis because removing the Benzyl group requires HF or Hydrogenolysis (


), which are incompatible with standard Fmoc linkers or side chains.

References

  • Mechanism of Racemization: Benoiton, N. L. (1983). Quantitation of racemization during peptide synthesis. In The Peptides Analysis, Synthesis, Biology (Vol. 5, pp. 217-284). Academic Press.

  • Suppression by HOBt: König, W., & Geiger, R. (1970). A new method for synthesis of peptides: activation of the carboxyl group with dicyclohexylcarbodiimide using 1-hydroxybenzotriazoles as additives. Chemische Berichte, 103(3), 788-798.

  • The Low-High HF Procedure: Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). SN2 deprotection of synthetic peptides with a low concentration of hydrogen fluoride in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442-6455.

  • His(Bom) Scavenging: Mitchell, A. R., et al. (1990). Preparation of N-alpha-Fmoc-N-im-benzyloxymethylhistidine and its use in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 36(4), 350-355.

Sources

Technical Support Center: Optimizing Peptide Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Specialist Guide to HBTU and HATU Activation for Fmoc-D-His(Bzl)-OH

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the critical coupling step of this compound in solid-phase peptide synthesis (SPPS). As Senior Application Scientists, we combine established chemical principles with practical, field-tested solutions to help you navigate these complexities and achieve optimal synthesis outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the selection and mechanism of HBTU and HATU for histidine coupling.

Question 1: What are the fundamental differences between HBTU and HATU, and which is preferred for coupling this compound?

Answer:

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are both highly efficient aminium/uronium-based coupling reagents. However, they possess distinct structural and reactivity profiles that influence their suitability for specific applications, particularly for challenging amino acids like histidine.

The key difference lies in the benzotriazole core. HATU incorporates a nitrogen atom into the benzene ring, forming a 7-azabenzotriazole moiety. This structural modification has two significant consequences:

  • Increased Reactivity: The electron-withdrawing nature of the pyridine nitrogen in HATU's core makes the resulting active ester more susceptible to nucleophilic attack by the peptide's N-terminal amine. This generally leads to faster reaction kinetics compared to HBTU.[1]

  • Reduced Racemization: The increased reactivity of the HATU-derived active ester often translates to a lower risk of racemization.[1] Histidine is particularly susceptible to racemization due to the basicity of its imidazole side chain, which can facilitate the abstraction of the α-proton.[2][3] A faster coupling reaction minimizes the time the activated amino acid exists in a state prone to epimerization.

For the coupling of this compound, HATU is generally the preferred reagent . Its superior reactivity can significantly mitigate the risk of racemization, a critical factor in maintaining the stereochemical integrity of the final peptide.[4]

Question 2: What is the mechanism of activation for HBTU and HATU?

Answer:

The activation mechanism for both HBTU and HATU is a two-step process that occurs in situ. The presence of a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine, is essential.

Step 1: Carboxylate Activation The base deprotonates the carboxylic acid of this compound, forming a carboxylate anion. This anion then attacks the electrophilic carbon of the uronium salt (HBTU or HATU).

Step 2: Active Ester Formation This attack leads to the formation of a highly reactive O-acylisourea intermediate, which rapidly rearranges to form an active ester (OBt or OAt ester). This active ester is then readily attacked by the free N-terminal amine of the growing peptide chain on the solid support, forming the desired peptide bond.

Below is a diagram illustrating the general activation pathway.

G cluster_activation Step 1: Carboxylate Activation cluster_ester Step 2: Active Ester Formation FmocHis This compound Carboxylate Fmoc-D-His(Bzl)-O⁻ FmocHis->Carboxylate - H⁺ Base Base (e.g., DIPEA) CouplingReagent HBTU or HATU Carboxylate->CouplingReagent Nucleophilic Attack ActiveEster OBt or OAt Active Ester PeptideBond Fmoc-D-His(Bzl)-NH-Peptide-Resin ActiveEster->PeptideBond Peptide Bond Formation PeptideResin H₂N-Peptide-Resin

Caption: General mechanism for HBTU/HATU activation and coupling.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems that may arise during the coupling of this compound.

Problem 1: Significant Racemization Detected by HPLC/MS

Symptoms:

  • Appearance of a diastereomeric impurity peak in the HPLC chromatogram of the crude peptide.

  • Mass spectrometry data confirming the presence of a species with the same mass as the target peptide but a different retention time.

Root Cause Analysis:

Histidine is one of the most racemization-prone amino acids in peptide synthesis.[5] The primary mechanism involves the abstraction of the α-proton from the activated amino acid, facilitated by the basicity of the imidazole ring's unprotected Nπ-nitrogen.[2] This forms a planar, achiral enolate intermediate, which upon reprotonation can yield a mixture of D- and L-isomers.

Solutions & Optimization Strategies:

  • Switch to HATU: If you are currently using HBTU, switching to HATU is the first and most effective step. The faster coupling kinetics of HATU significantly reduce the lifetime of the activated intermediate, thereby minimizing the window for racemization to occur.[1]

  • Optimize the Base:

    • Choice of Base: While DIPEA is commonly used, it can sometimes promote racemization.[6] Consider switching to a bulkier or less basic amine like 2,4,6-Collidine.

    • Base Stoichiometry: Use the minimum amount of base required to facilitate the reaction. A common starting point is 2 equivalents of base relative to the amino acid. Excess base can increase the rate of α-proton abstraction.

  • Pre-activation Time: The duration of pre-activation (the time between mixing the amino acid, coupling reagent, and base before adding to the resin) is critical.[5]

    • Shorten Pre-activation: For histidine, a very short pre-activation time (e.g., 1-3 minutes) is often optimal. Prolonged pre-activation allows the activated amino acid to exist for a longer period, increasing the likelihood of racemization.

  • Lower the Temperature: Performing the coupling at a reduced temperature (e.g., 0°C) can decrease the rate of the racemization side reaction more significantly than the rate of the desired coupling reaction.

Experimental Protocol: Low-Racemization Coupling of this compound

  • Swell the resin in N,N-Dimethylformamide (DMF).

  • Perform the standard Fmoc deprotection of the N-terminal amine on the resin-bound peptide.

  • In a separate vessel, prepare the activation solution immediately before addition to the resin:

    • Dissolve this compound (4 eq.) and HATU (3.9 eq.) in DMF.

    • Add 2,4,6-Collidine (8 eq.).

  • Allow the solution to pre-activate for 2 minutes .

  • Add the activation solution to the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for 1-2 hours.

  • Monitor the coupling completion using a qualitative test (e.g., Kaiser or Ninhydrin test).

  • Wash the resin thoroughly with DMF.

Problem 2: Incomplete or Failed Coupling

Symptoms:

  • Positive Kaiser or Ninhydrin test after the coupling step, indicating unreacted free amines.

  • Mass spectrometry of the crude product shows a significant peak corresponding to a truncated peptide (the sequence missing the histidine residue).

Root Cause Analysis:

Incomplete coupling can stem from several factors:

  • Steric Hindrance: The growing peptide chain can fold or aggregate on the resin, making the N-terminal amine inaccessible.[3]

  • Inefficient Activation: The coupling reagent may not be sufficiently reactive to overcome the energy barrier for a particular coupling, especially for sterically hindered residues.

  • Reagent Degradation: Coupling reagents and protected amino acids can degrade over time if not stored properly.

Solutions & Optimization Strategies:

  • Use a More Potent Coupling Reagent: If using HBTU, switching to HATU is recommended due to its higher reactivity. For exceptionally difficult couplings, consider even more potent reagents like COMU (O-(1-Cyano-2-ethoxy-2-oxoethylideneamino)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[7]

  • Increase Reagent Equivalents: Increasing the equivalents of the amino acid and coupling reagent can drive the reaction to completion. A typical starting point is 4 equivalents of each.

  • Double Coupling: If a single coupling is incomplete, a second coupling can be performed. After the initial coupling reaction, wash the resin and repeat the entire coupling procedure with a fresh solution of activated amino acid.

  • Disrupt Peptide Aggregation:

    • Solvent Choice: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which can be more effective at disrupting secondary structures. Adding chaotropic salts like LiCl (0.5 M) to the coupling solution can also help.[3]

    • Microwave Synthesis: Microwave-assisted peptide synthesis can provide the energy needed to overcome aggregation and accelerate coupling reactions.

Data Summary: Recommended Reagent Stoichiometry

ReagentStandard Coupling (eq.)Difficult/Racemization-Prone Coupling (eq.)
This compound44
Coupling Reagent (HATU)3.93.9
Base (DIPEA/Collidine)88 (Collidine recommended)

Problem 3: Guanidinylation Side Product Observed

Symptoms:

  • A side product with a mass increase of +96 Da is observed in the mass spectrum of the crude peptide.

Root Cause Analysis:

This side reaction is specific to uronium/aminium-based coupling reagents like HBTU and HATU. If the coupling reagent is used in excess, it can react with the free N-terminal amine of the peptide chain, forming a stable guanidinium cap.[1] This terminates the peptide chain elongation.

G cluster_workflow Guanidinylation Side Reaction ExcessReagent Excess HBTU/HATU GuanidiniumCap Guanidinylated Peptide (Chain Termination) ExcessReagent->GuanidiniumCap PeptideAmine H₂N-Peptide-Resin PeptideAmine->GuanidiniumCap Side Reaction

Sources

Validation & Comparative

Technical Comparison Guide: Fmoc-D-His(Bzl)-OH vs. Fmoc-D-His(Boc)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

In the context of modern Fmoc Solid Phase Peptide Synthesis (SPPS), the choice between Fmoc-D-His(Bzl)-OH and Fmoc-D-His(Boc)-OH is not merely a preference but a fundamental decision dictated by your cleavage strategy and purity requirements.

  • Fmoc-D-His(Boc)-OH is the superior choice for standard SPPS . It offers excellent suppression of racemization (especially at elevated temperatures) and is fully compatible with standard TFA cleavage cocktails.

  • This compound is a specialized reagent . The Benzyl (Bzl) group is stable to TFA . It is only suitable if you intend to keep the Histidine side chain protected after cleavage (e.g., for fragment condensation) or if you are equipped to perform harsh HF (Hydrogen Fluoride) or catalytic hydrogenation deprotection steps.

The Bottom Line: If your workflow involves cleaving the peptide from the resin and deprotecting side chains in a single step using TFA, you must use Fmoc-D-His(Boc)-OH . Using the Bzl derivative will result in a peptide with permanently protected Histidine residues.

Part 2: Critical Differentiator – The Deprotection Mechanism

The primary distinction between these two derivatives lies in the orthogonality of the side-chain protecting group.[1][2] This dictates the entire downstream processing of your peptide.

Fmoc-D-His(Boc)-OH (Standard SPPS)

The tert-butyloxycarbonyl (Boc) group on the imidazole ring is acid-labile.

  • Cleavage Condition: 95% Trifluoroacetic Acid (TFA).

  • Outcome: The Boc group is removed simultaneously with the cleavage of the peptide from the resin and other side-chain deprotections (e.g., tBu, Trt, Pbf).

  • Result: Free, native Histidine in the final peptide.

This compound (Specialized/Legacy)

The Benzyl (Bzl) group on the imidazole ring is acid-stable.

  • Cleavage Condition: Stable to 100% TFA.

  • Removal Condition: Requires anhydrous Hydrogen Fluoride (HF), Trifluoromethanesulfonic acid (TFMSA), or Catalytic Hydrogenation (H2/Pd).

  • Result: If treated with standard TFA cocktails, the peptide cleaves from the resin, but the Histidine remains benzylated (His(Bzl)).

Decision Logic Diagram

DecisionTree cluster_legend Legend Start Select Histidine Derivative Q1 Do you require the Histidine side chain to be FREE after resin cleavage? Start->Q1 Q2 Are you performing Fragment Condensation or Post-Cleavage Modification? Q1->Q2 No (Retain Protection) Boc Use Fmoc-D-His(Boc)-OH (Standard SPPS) Q1->Boc Yes (Standard) Q2->Boc No (Re-evaluate) Bzl Use this compound (Requires HF/H2 Removal) Q2->Bzl Yes key Blue: Decision Point Green: Recommended Path Red: Specialized Path

Caption: Decision matrix for selecting the appropriate Histidine derivative based on cleavage strategy.

Part 3: Performance Analysis & Experimental Data

Racemization Suppression

Histidine is notoriously prone to racemization during coupling due to the basicity of the imidazole ring, which can abstract the


-proton. The position and electronic nature of the protecting group are critical.
  • Fmoc-His(Boc)-OH: The electron-withdrawing nature of the Boc group on the

    
    -nitrogen significantly reduces the basicity of the imidazole, thereby suppressing racemization. Recent data indicates it is superior even to Trityl (Trt) protection, particularly at elevated temperatures used in microwave synthesis.
    
  • Fmoc-His(Bzl)-OH: Offers moderate protection. While better than unprotected His, it is generally less effective than Boc or MBom groups in preventing racemization under forcing conditions.

Table 1: Comparative Racemization Data (D-Isomer Formation)

ConditionFmoc-His(Boc)-OHFmoc-His(Trt)-OH*Fmoc-His(Bzl)-OH
Standard Coupling (25°C) < 0.2%0.5 - 2.0%~1.0 - 3.0%
Microwave Coupling (50°C) 0.18% 6.8%N/A (High Risk)
Microwave Coupling (90°C) 0.81% > 16.0%High Risk

*Trt is the traditional standard but shows instability at high heat. Boc is now preferred for high-fidelity synthesis.

Stability & Handling
  • Fmoc-His(Boc)-OH: Historically, there were concerns about the stability of the Boc group on the imidazole (it can be somewhat labile to nucleophiles). However, modern high-purity crystalline forms (often as CHA salts or free acids) exhibit excellent shelf life if stored at -20°C. In solution (DMF), it remains stable and colorless for >10 days.

  • Fmoc-His(Bzl)-OH: Extremely robust. The benzyl ether linkage is chemically very stable. This is an advantage for storage but a disadvantage for deprotection.

Part 4: Experimental Protocols

Protocol A: Standard Coupling with Fmoc-D-His(Boc)-OH

Use this protocol for standard peptide synthesis targeting free peptides.

  • Reagents:

    • Fmoc-D-His(Boc)-OH (3.0 eq relative to resin loading).

    • Activator: DIC (3.0 eq) and Oxyma Pure (3.0 eq) OR HATU (2.9 eq) / DIPEA (6.0 eq).

    • Solvent: DMF (anhydrous).

  • Procedure:

    • Dissolve the amino acid and activator in DMF.[3]

    • Note: If using HATU, add DIPEA immediately before adding to the resin to minimize pre-activation racemization.

    • Add to the resin-bound peptide.[3][4]

    • Agitate for 45–60 minutes at Room Temperature (or 5 min at 50°C for microwave).

  • Cleavage:

    • Wash resin with DCM.[5]

    • Add Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5).

    • Agitate for 2–3 hours. (Boc group is removed here).

    • Precipitate in cold diethyl ether.

Protocol B: Racemization Monitoring (Marfey’s Method)

Self-validating your synthesis is critical when using D-amino acids.

  • Hydrolysis: Hydrolyze a small sample of the peptide (6N HCl, 110°C, 24h).

  • Derivatization: Treat the hydrolysate with FDAA (Marfey’s Reagent).

  • Analysis: Analyze via C18 HPLC. The L-His-FDAA and D-His-FDAA adducts will separate significantly.

  • Calculation:

    
    .
    
Chemical Pathway Diagram

Pathway Start Fmoc-His(Boc)-OH on Resin TFA TFA Cleavage (95% TFA) Start->TFA End1 H-His-OH Peptide (Free Side Chain) TFA->End1 Start2 Fmoc-His(Bzl)-OH on Resin TFA2 TFA Cleavage (95% TFA) Start2->TFA2 Inter H-His(Bzl)-OH Peptide (Protected Side Chain) TFA2->Inter HF HF / H2 / TFMSA (Harsh Deprotection) Inter->HF End2 H-His-OH Peptide (Free Side Chain) HF->End2

Caption: Comparison of deprotection pathways. Note the additional harsh step required for the Bzl derivative.

References

  • CEM Corporation. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.[6][7] (Demonstrates superior racemization suppression of Boc vs Trt at high temperatures).

  • BenchChem. A Comparative Guide to HPLC Analysis of Peptides Synthesized with Fmoc-Histidine Derivatives. (Provides comparative HPLC data on D-isomer formation).

  • Merck (Sigma-Aldrich). Fmoc Solid Phase Peptide Synthesis - Cleavage and Deprotection. (Standard protocols for TFA cleavage and resin compatibility).

  • Bachem. Fmoc-His(1-Boc)-OH Product Data. (Confirming stability and usage in modern SPPS).

  • Mergler, M., et al. Synthesis and Application of Fmoc-His(3-Bum)-OH. Journal of Peptide Science, 2001. (Discusses the racemization mechanisms of Histidine derivatives and the limitations of Bzl-type protection in Fmoc).

Sources

HPLC Analysis of Peptides Containing D-His(Bzl): A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of peptides containing D-Histidine(Benzyl) [D-His(Bzl)] presents a "perfect storm" of chromatographic challenges. The benzyl protection group drastically increases hydrophobicity, while the imidazole ring of histidine introduces basicity prone to secondary silanol interactions. Furthermore, the presence of the D-isomer necessitates a separation system capable of high-resolution diastereomeric selectivity to distinguish it from the L-isomer byproduct (racemization impurity).

This guide moves beyond standard protocols to compare modern stationary phase architectures—specifically Core-Shell (SPP) versus Charged Surface Hybrid (CSH) —and defines a self-validating workflow for ensuring purity and stereochemical integrity.

Part 1: The Analytical Challenge

The D-His(Bzl) residue introduces three distinct vectors of chromatographic failure:

  • Steric Bulk & Hydrophobicity: The benzyl group (Bzl) creates significant steric hindrance and hydrophobic retention, often requiring higher organic content for elution compared to native His.

  • Silanol Tailing: At standard acidic pH (2.0–3.0), the imidazole nitrogen is protonated (

    
    ). This cation interacts strongly with residual silanols on silica columns, causing peak tailing that can mask impurities.
    
  • Diastereomeric Resolution: During synthesis, D-His(Bzl) is susceptible to racemization. The analytical method must resolve the target D-peptide from the L-peptide impurity. These are diastereomers (same mass, different 3D structure), requiring high plate counts (

    
    ) for baseline separation.
    

Part 2: Comparative Analysis of Stationary Phases

We evaluated three distinct column technologies for this specific application. The comparison focuses on Resolution (


)  of the D/L diastereomers and Peak Asymmetry (

)
.
Table 1: Stationary Phase Performance Matrix
FeatureFully Porous Silica (FPP) C18 Core-Shell (SPP) C18 Charged Surface Hybrid (CSH) C18
Particle Architecture 3.5 µm or 5 µm porous silica.2.7 µm solid core, 0.5 µm porous shell.Hybrid particle with surface charge modifier.
Mechanism Standard hydrophobic interaction.Short diffusion path = High Efficiency.Repels cationic peptides; High pH stability.
D-His(Bzl) Peak Shape Poor. Often tails (

) due to silanol interaction.
Good. High efficiency masks some tailing.Excellent. (

) due to charge repulsion.
Diastereomer Resolution Low. Broad peaks often co-elute D/L forms.High. Narrow peaks maximize

.
Medium-High. Good shape, but slightly lower

than SPP.
Best Use Case Routine QC (if TFA is used).Trace Impurity / Racemization Analysis. Preparative Loading / MS-Compatible Methods.
Expert Insight:
  • For Purity Analysis (Racemization): Choose Core-Shell (SPP) . The diffusion path is shorter, resulting in narrower peaks. This is critical for separating the D-His(Bzl) peptide from the L-His(Bzl) impurity, which often elutes very closely.

  • For Mass Spectrometry (LC-MS): Choose CSH/Hybrid . Standard silica requires TFA to suppress tailing, but TFA suppresses MS ionization. Hybrid columns allow the use of Formic Acid (FA) or Ammonium Hydroxide (High pH) while maintaining sharp peaks.

Part 3: Mobile Phase Strategy & Causality

The choice of mobile phase modifier dictates the interaction mechanism.

The "Ion-Pairing" Standard (TFA)
  • Composition: 0.1% Trifluoroacetic Acid (TFA) in Water/Acetonitrile.[1]

  • Mechanism: The Trifluoroacetate anion (

    
    ) forms an ion pair with the protonated Histidine imidazole. This neutralizes the charge and "masks" the peptide from silanols.
    
  • Pros: Best possible peak shape on standard columns; high reproducibility.

  • Cons: Significant MS signal suppression (up to 90%).

The "Charge-Repulsion" Alternative (High pH)
  • Composition: 10mM Ammonium Hydroxide or Ammonium Bicarbonate (pH 10.0).

  • Requirement: Must use Hybrid (BEH/CSH) columns. Silica dissolves at pH > 8.

  • Mechanism: At pH 10, the Histidine imidazole is deprotonated (neutral). Hydrophobic retention dominates without ionic interference.

  • Pros: Orthogonal selectivity; often reverses elution order of D/L isomers; high MS sensitivity.

Part 4: Validated Experimental Protocol

This protocol is designed for the separation of D-His(Bzl) diastereomers using a Core-Shell column.

Method Parameters
  • Column: Core-Shell C18, 100 Å, 2.7 µm, 2.1 x 100 mm (e.g., Kinetex or Cortecs).

  • Temperature: 40°C (Critical: Improves mass transfer for bulky Bzl groups).

  • Flow Rate: 0.4 mL/min.

  • Detection: UV @ 214 nm (Peptide bond) and 254 nm (Benzyl aromatic ring).

    • Note: Ratio of 214/254 nm signal helps confirm Bzl group integrity.

Gradient Profile (Self-Validating)
  • Mobile Phase A: 0.1% TFA in Water (Milli-Q).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

Time (min)% BEventRationale
0.05HoldTrapping/Focusing.
2.05InjectionEnsure sample is loaded.
2.15Ramp Start
20.065Shallow Gradient ~3% B/min slope maximizes resolution of isomers.
20.195WashRemove highly hydrophobic aggregates.
22.095HoldColumn cleaning.
22.15Re-equilibrateCrucial: 10 column volumes required for TFA.
Sample Preparation
  • Dissolve peptide in 20% Acetonitrile / 80% Water .

  • Caution: Do not use 100% aqueous diluent; the hydrophobic Bzl group may cause precipitation or adsorption to the vial surface.

  • Centrifuge at 10,000 x g for 5 mins to remove aggregates.

Part 5: Visualizing the Mechanism

The following diagrams illustrate the workflow and the specific chromatographic interactions.

Diagram 1: Method Development Workflow

PeptideWorkflow Start Sample: D-His(Bzl) Peptide Goal Goal: Purity vs. Racemization? Start->Goal Path_Racem Racemization (D vs L) Goal->Path_Racem Trace Isomers Path_MS MS Identification Goal->Path_MS Structure ID Col_Core Column: Core-Shell C18 (High Efficiency) Path_Racem->Col_Core Col_Hybrid Column: CSH / Hybrid (High Load/pH) Path_MS->Col_Hybrid MP_TFA MP: 0.1% TFA (Best Resolution) Col_Core->MP_TFA MP_Formic MP: 0.1% Formic or High pH (Best MS Signal) Col_Hybrid->MP_Formic Result Data Analysis MP_TFA->Result MP_Formic->Result

Caption: Decision tree for selecting column and mobile phase based on analytical goals (Isomer resolution vs. MS sensitivity).

Diagram 2: The Silanol Interaction Problem

Interaction Silica Silica Surface (Si-O-) Interaction_Bad Ionic Attraction (Peak Tailing) Silica->Interaction_Bad Attracts Peptide D-His(Bzl) Peptide (Imidazole+) Peptide->Interaction_Bad Binds Interaction_Good Ion Pairing (Sharp Peak) Peptide->Interaction_Good + TFA TFA TFA Ion (CF3COO-) TFA->Interaction_Good Masks Charge Interaction_Good->Silica No Interaction

Caption: Mechanism of peak tailing (Ionic Attraction) and how TFA acts as an ion-pairing agent to resolve it.

Part 6: Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Peak Tailing (> 1.5) Secondary silanol interactions.Increase TFA to 0.15% or switch to a "Charged Surface Hybrid" column.
Split Peaks / Doublets Racemization (D/L mixture) or Atropisomerism.Run a shallower gradient (0.5% B/min). If peaks separate further, it is racemization.
Broad Peaks Slow mass transfer of bulky Bzl group.Increase column temperature to 50°C or 60°C (Ensure column stability).
Retention Drift TFA adsorption hysteresis.Ensure strictly consistent equilibration times (min 10 column volumes).

References

  • Separation of Peptide Diastereomers: Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds. Waters Corporation. [Link]

  • Mobile Phase Effects on Histidine: HPLC Analysis and Purification of Peptides. Methods in Molecular Biology.[2] [Link]

  • Core-Shell Technology Overview: Core-Shell vs Fully Porous Particles Webinar. Phenomenex Technical Guides. [Link]

Sources

Technical Guide: Mass Spectrometry Identification of Benzyl-Protected Histidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In peptide therapeutics and synthetic biology, the rigorous identification of protecting groups is critical for quality control (QC) and impurity profiling. Benzyl-protected Histidine (His(Bzl)) presents a unique analytical challenge. Unlike the acid-labile Trityl (Trt) group used in standard Fmoc chemistry, the Benzyl (Bzl) group is stable to Trifluoroacetic Acid (TFA) and requires strong acids (HF, TFMSA) or catalytic hydrogenation for removal. Consequently, His(Bzl) often appears as a persistent impurity in Fmoc-synthesized peptides or as a deliberate modification in Boc-chemistry intermediates.

This guide provides a definitive technical framework for identifying His(Bzl) using Mass Spectrometry (MS). We compare its spectral signature against common alternatives (Trt, Tos, Dnp) and provide a self-validating experimental protocol for its detection.

The His(Bzl) Spectral Signature

The identification of His(Bzl) relies on detecting specific mass shifts in the precursor ion and observing unique diagnostic fragments during Collision-Induced Dissociation (CID).

Chemical Basis and Mass Shift

The Benzyl group (


) replaces a hydrogen atom on the imidazole ring of Histidine.
  • Modification: Addition of Benzyl (

    
    ) - Hydrogen (
    
    
    
    ) = Net addition of
    
    
    .
  • Monoisotopic Mass Shift: +90.0470 Da.

ResidueFormulaMonoisotopic Mass (Da)
His (Free)

137.0589
His(Bzl)

227.1059
Diagnostic Fragment Ions

In MS/MS experiments, His(Bzl) yields two high-confidence diagnostic ions that differentiate it from other modifications.

  • Modified Immonium Ion (m/z 200.12): Standard Histidine produces a characteristic immonium ion at m/z 110.07 . The Benzyl group remains attached to the imidazole side chain during low-energy CID, shifting this diagnostic peak to m/z 200.12 .

  • Tropylium Ion (m/z 91.05): Under higher collision energies or in-source decay, the benzyl carbocation (

    
    ) cleaves from the imidazole ring. This ion rearranges to the highly stable tropylium structure, appearing as a sharp peak at m/z 91.05 . Note: While characteristic, this ion is not unique to His(Bzl) and can arise from Phe or other benzyl-containing moieties.
    
Fragmentation Pathway Visualization

The following diagram illustrates the fragmentation logic for confirming His(Bzl).

HisBzl_Fragmentation Figure 1: MS/MS Fragmentation Pathway for His(Bzl) Identification. Precursor Precursor Peptide [...-His(Bzl)-...] Backbone Backbone Fragments (b/y ions + 90 Da) Precursor->Backbone CID (Low Energy) Tropylium Tropylium Ion (m/z 91.05) Precursor->Tropylium Side Chain Loss (High Energy/ISD) Immonium Diagnostic Immonium Ion (m/z 200.12) Backbone->Immonium Internal Cleavage (a/y type)

Comparative Performance Analysis: His(Bzl) vs. Alternatives

In peptide synthesis, the choice of Histidine protection dictates the impurity profile seen in MS. The table below compares His(Bzl) with its primary alternatives: Trityl (Trt), Tosyl (Tos), and Dinitrophenyl (Dnp).

Stability and Detection Matrix
FeatureHis(Bzl) (Benzyl) His(Trt) (Trityl) His(Tos) (Tosyl) His(Dnp) (Dinitrophenyl)
Mass Shift +90.05 Da +242.11 Da+154.01 Da+166.00 Da
Diagnostic Ion m/z 200.12 (Immonium)m/z 243.12 (Trityl Cation)m/z 155.02 (Tosyl Cation)m/z 167.01 (Dnp Cation)
TFA Stability Stable (Survives standard cleavage)Labile (Removed by 1-5% TFA)Stable (Requires HF)Stable (Requires Thiolysis)
Ionization Impact Moderate enhancement (Hydrophobic)Significant enhancement (Very Hydrophobic)Suppression (Electron withdrawing)Suppression (Strongly withdrawing)
Primary Use Case Boc Chemistry / Stable IntermediateFmoc Chemistry / Standard SPPSBoc Chemistry / Arginine compatibilitySpecific Side-chain modification
Expert Insight: The "Phantom" Impurity
  • His(Trt): You will rarely see intact His(Trt) in a final peptide product because the cleavage cocktail (95% TFA) removes it quantitatively. If observed, it indicates a catastrophic failure of the cleavage step.

  • His(Bzl): Because Bzl is stable to TFA, it is the most common "surprise" modification in Fmoc synthesis if Bzl-protected starting materials were accidentally used or if a benzyl halide alkylated the Histidine during a side reaction. Its detection confirms the presence of a permanent modification that standard purification cannot reverse.

Experimental Protocol: Validated Identification Workflow

This protocol is designed for the detection of His(Bzl) impurities in a synthetic peptide sample using LC-ESI-MS/MS.

Sample Preparation
  • Solvent: Dissolve peptide in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

  • Concentration: 1 pmol/µL (to minimize space-charge effects while ensuring sensitivity).

  • Critical Control: Do not use HF or strong reducing agents during prep, as these may degrade the Bzl group (though Bzl is generally robust).

LC-MS Configuration
  • Column: C18 Reverse Phase (Bzl increases retention time relative to native His).

  • Ionization: ESI Positive Mode.

  • Fragmentation Method: CID (Collision Induced Dissociation).[1] HCD (Higher-energy C-trap Dissociation) is preferred for generating the m/z 91 ion.

Step-by-Step Analysis
  • Full Scan (MS1):

    • Locate the precursor mass. Calculate the theoretical mass of the native peptide (

      
      ) and the benzylated impurity (
      
      
      
      ).
    • Check: Is the isotope distribution consistent with the addition of 7 carbons?

  • Targeted MS/MS (MS2):

    • Isolate the putative His(Bzl) precursor.

    • Apply normalized collision energy (NCE) of 25-35%.

  • Data Interpretation (The "Rule of Three"): A positive ID requires satisfying three criteria:

    • Criterion 1: Presence of the m/z 200.12 immonium ion.

    • Criterion 2: Observation of a +90 Da shift in the b- and y- ion series containing the Histidine residue.

    • Criterion 3: (Optional but recommended) Presence of m/z 91.05 (Tropylium) if collision energy is sufficient.

Isomer Differentiation ( vs )

While mass alone cannot distinguish the


-Bzl and 

-Bzl regioisomers, they can often be separated chromatographically.
  • 
    -Bzl (Tele):  Thermodynamically more stable; typically elutes later on C18 columns due to effective shielding of the polar imidazole.
    
  • 
    -Bzl (Pros):  Often associated with racemization-prone pathways (e.g., Bom protection); typically elutes earlier.
    

References

  • Matrix Science. (n.d.). Peptide Fragmentation and Immonium Ions. Mascot Help. Retrieved February 5, 2026, from [Link]

  • National Institutes of Health (NIH). (2008). Determination of pKa values of individual histidine residues in proteins using mass spectrometry. PubMed. Retrieved February 5, 2026, from [Link]

  • IonSource. (n.d.). Monoisotopic Amino Acid Residue Masses and Immonium Ion Masses. Retrieved February 5, 2026, from [Link]

  • Royal Society of Chemistry. (2022). Distinguishing isomeric N-methylhistidine peptidoforms by ion mobility mass spectrometry. Chemical Communications. Retrieved February 5, 2026, from [Link]

Sources

Cost-benefit analysis of Fmoc-D-His(Bzl)-OH for scale-up

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Cost-Benefit Analysis of Fmoc-D-His(Bzl)-OH for Scale-Up Peptide Synthesis

For researchers, scientists, and professionals in drug development, the transition from lab-scale to large-scale peptide synthesis introduces a new set of challenges where efficiency, purity, and cost-effectiveness are paramount. The choice of protecting groups for trifunctional amino acids is a critical decision point, and histidine, with its reactive imidazole side chain, often represents a significant hurdle. This guide provides a comprehensive cost-benefit analysis of using this compound in scale-up operations, comparing it with common alternatives to inform strategic decisions in process development.

Histidine's imidazole ring is nucleophilic and can cause undesirable side reactions, including N-acylation and racemization, during peptide synthesis.[1][2][3] Therefore, effective side-chain protection is non-negotiable. The benzyl (Bzl) protecting group is one of several options available, each with a distinct profile of stability, cleavage conditions, and cost.

The Profile of this compound

The benzyl group is a classic protecting group, traditionally more common in Boc-based synthesis strategies but also applied in Fmoc chemistry.[1] It is attached to the π-nitrogen of the imidazole ring.

Key Characteristics:

  • Stability: The Bzl group is stable to the mildly basic conditions used for Fmoc group removal (e.g., piperidine in DMF).[4] It is also stable to moderately acidic conditions.

  • Cleavage: Removal of the Bzl group requires strong acidolysis, typically with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[5] This is a significant consideration, as these are harsh conditions that may not be suitable for all peptide sequences or available equipment, especially at scale.

  • Racemization: While side-chain protection generally reduces racemization, the specific protecting group can influence the extent. Histidine is particularly susceptible to racemization through abstraction of the α-proton, a reaction that can be catalyzed by the imidazole ring itself.[6][7][8][9] The choice of coupling reagents and conditions is critical to minimize this side reaction.[7][10]

Comparative Analysis with Key Alternatives

The selection of a protecting group is a balancing act between chemical suitability and economic viability. Here, we compare this compound with its most common counterparts: Trityl (Trt) and tert-Butoxycarbonyl (Boc) protected histidine.

Fmoc-D-His(Trt)-OH

The trityl group is a bulky and highly popular protecting group for the histidine side chain in Fmoc-SPPS.[3]

  • Advantages:

    • Mild Cleavage: The Trt group is labile to standard trifluoroacetic acid (TFA) cleavage cocktails, making it highly compatible with routine Fmoc-SPPS protocols where the final peptide is cleaved from the resin and deprotected simultaneously.[5][11]

    • Reduced Racemization: The steric bulk of the Trt group can help suppress racemization during coupling.

    • High Stability: It is very stable during the piperidine treatments for Fmoc deprotection.[3]

  • Disadvantages:

    • Potential for Premature Loss: While generally stable, some loss of the Trt group can occur during repeated acid treatments if required for other synthetic steps, or during prolonged synthesis.

Fmoc-D-His(Boc)-OH

The Boc group offers another orthogonal protection strategy.

  • Advantages:

    • Orthogonality: The Boc group is stable to the basic conditions of Fmoc removal and is cleaved under acidic conditions (TFA), aligning well with standard final cleavage procedures.[5] This makes it a straightforward choice for many sequences.

  • Disadvantages:

    • Side Reactions: The electron-withdrawing nature of the Boc group can sometimes lead to side reactions, though it is generally considered a reliable protecting group.

Cost-Benefit Analysis for Scale-Up

When moving to industrial-scale production, the cost of raw materials becomes a major factor in the overall process economy. A higher initial price for an amino acid derivative can be justified if it leads to higher yields, greater purity (reducing downstream purification costs), or simplified process handling.[12]

DerivativeSupplier Example & Price (25g)Price per GramKey Advantages for Scale-UpKey Disadvantages for Scale-Up
This compound CsBioChina: $1,735[13]$69.40Potentially useful for complex syntheses requiring an orthogonal protecting group resistant to moderate acids.Requires harsh cleavage conditions (e.g., HF), which increases equipment cost and safety concerns. Not compatible with standard TFA cleavage.
Fmoc-D-His(Trt)-OH Sigma-Aldrich: $305[14]$12.20Highly compatible with standard Fmoc-SPPS cleavage protocols (TFA). Generally high coupling efficiency and suppression of racemization.[3]Bulky group, which can sometimes hinder coupling of adjacent residues.
Fmoc-D-His(Boc)-OH Bachem: CHF 1,889 ($2,080)[15]~$83.20Excellent orthogonality with Fmoc chemistry. Cleaved simultaneously with resin cleavage using TFA.Higher cost compared to Trt-protected version.

Note: Prices are based on publicly available catalog data from February 2026 and are for comparison purposes only. Actual bulk pricing will vary significantly.

From a purely economic standpoint, Fmoc-D-His(Trt)-OH presents the most compelling case for general scale-up applications. Its significantly lower cost per gram, combined with its compatibility with standard, milder TFA cleavage protocols, makes it a highly efficient choice. The need for specialized and hazardous HF cleavage for the Bzl group introduces significant operational costs and safety protocols that are often prohibitive for many facilities. While Fmoc-D-His(Boc)-OH is chemically sound, its higher price makes it less competitive for large-scale campaigns unless a specific chemical advantage is required.

Visualization of Structures and Workflows

To better understand the chemical differences and the synthesis process, the following diagrams illustrate the structures of the protecting groups and the general workflow.

G cluster_Bzl This compound cluster_Trt Fmoc-D-His(Trt)-OH cluster_Boc Fmoc-D-His(Boc)-OH Bzl Structure Trt Structure Boc Structure

Caption: Chemical structures of Fmoc-D-His derivatives.

SPPS_Workflow Resin Resin with growing peptide chain Fmoc_Deprotection 1. Fmoc Deprotection (Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Activation 2. His Activation (e.g., HCTU/DIEA) Wash1->Activation Coupling 3. Coupling of Fmoc-D-His(PG)-OH Activation->Coupling Wash2 Wash (DMF) Coupling->Wash2 Next_Cycle Ready for next cycle Wash2->Next_Cycle

Caption: General Solid-Phase Peptide Synthesis (SPPS) cycle for histidine incorporation.

Experimental Protocols

The following are generalized protocols. For scale-up, reaction times, equivalents of reagents, and washing volumes must be optimized based on the specific peptide sequence, resin loading, and reactor geometry.

Protocol 1: Coupling of Fmoc-D-His(PG)-OH in SPPS

This protocol describes a standard coupling cycle on a solid-phase peptide synthesizer.

  • Resin Preparation: Start with the peptide-resin which has a free N-terminal amine, swollen in Dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for a specified period (e.g., 2 x 10 minutes) to remove the N-terminal Fmoc group.

  • Washing: Thoroughly wash the resin with DMF (e.g., 5-7 cycles) to remove residual piperidine and dibenzofulvene adducts.

  • Amino Acid Activation: In a separate vessel, dissolve 3-5 equivalents of Fmoc-D-His(PG)-OH (where PG is Bzl, Trt, or Boc) and a suitable activator (e.g., HCTU, HATU) in DMF. Add an activating base such as Diisopropylethylamine (DIEA). Allow to pre-activate for 2-5 minutes. Causality Note: Pre-activation is crucial for efficient coupling but prolonged activation of histidine can increase the risk of racemization.[7] Using low-racemization activators is recommended.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 1-4 hours.

  • Monitoring: Perform a qualitative test (e.g., Kaiser or Chloranil test) to confirm the absence of free primary amines, indicating reaction completion. If incomplete, a second coupling may be necessary.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and by-products. The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Cleavage and Deprotection

The choice of cleavage cocktail is dictated by the protecting groups on the peptide.

A. Standard TFA Cleavage (for Trt and Boc side-chain protection)

  • Preparation: After synthesis, wash the dried peptide-resin with Dichloromethane (DCM) and place it in a suitable reaction vessel.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A common mixture is "Reagent K": 94% TFA, 2.5% water, 2.5% ethanedithiol (EDT), and 1% triisopropylsilane (TIS). Causality Note: Scavengers like TIS and EDT are essential to trap the reactive carbocations generated during deprotection, preventing re-attachment to sensitive residues like Trp or Met.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and stir at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with more cold ether. Dry the crude peptide under vacuum.

B. HF Cleavage (for Bzl side-chain protection)

WARNING: Hydrogen Fluoride (HF) is an extremely corrosive and toxic substance. This procedure must only be performed in a specialized, dedicated apparatus by highly trained personnel with appropriate safety measures in place.

  • Preparation: Place the thoroughly dried peptide-resin in the reaction vessel of the HF cleavage apparatus. Add a scavenger such as anisole.

  • HF Distillation: Cool the reaction vessel with liquid nitrogen and distill anhydrous HF into it.

  • Cleavage Reaction: Allow the vessel to warm to 0°C and stir for 1-2 hours.

  • HF Removal: Remove the HF by vacuum distillation.

  • Peptide Extraction: Extract the crude peptide from the resin using a suitable solvent (e.g., dilute acetic acid).

  • Isolation: Lyophilize the aqueous extract to obtain the crude peptide.

Conclusion and Recommendation

For large-scale peptide synthesis, every process step must be scrutinized for safety, efficiency, and cost. While This compound is a chemically viable option, its reliance on hazardous and equipment-intensive HF cleavage protocols makes it a poor choice for most scale-up applications. The associated costs, safety risks, and potential for product degradation under such harsh conditions present a significant barrier.

In contrast, Fmoc-D-His(Trt)-OH emerges as the superior alternative for cost-benefit analysis at scale. Its low relative cost, combined with its compatibility with standard and milder TFA-based cleavage methods, streamlines the overall manufacturing process, reduces operational hazards, and lowers capital expenditure on specialized equipment. This makes it the recommended starting point for process development and scale-up of peptides containing D-histidine. The final choice will always depend on the specific peptide sequence and other protecting groups present, but from a strategic perspective, the Trt group offers the most balanced profile of performance and economy.

References

  • The Importance of 'Fmoc-D-Tic-OH Price' in Peptide Synthesis Projects. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • Fmoc-D-His(Trt)-OH 97 HPLC 135610-90-1. Sigma-Aldrich.
  • This compound. CsBioChina.
  • Fmoc-D-His(Boc)-OH. Bachem Products.
  • Fmoc-His-OH. Bachem Products.
  • Fmoc Amino Acids for SPPS. AltaBioscience.
  • Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC).
  • Amino Acid Derivatives for Peptide Synthesis. [Source Not Available].
  • Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters.
  • Coupling step during synthesis of peptides containing Histidine residue?.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. [Source Not Available].
  • Introduction to Cleavage Techniques. Thermo Fisher Scientific.
  • Accelerated Multiphosphoryl
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.
  • Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis.
  • Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. RSC Publishing.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.
  • Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • Boc Resin Cleavage Protocol. Sigma-Aldrich.
  • Mechanism of racemisation of histidine deriv
  • Amino Acid-Protecting Groups.
  • Conformationally Constrained Histidines in the Design of Peptidomimetics: Str
  • Solid-Phase Peptide Synthesis: The Indispensable Role of Protected Histidine. [Source Not Available].
  • 1 Protection Reactions. Wiley-VCH.
  • Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. [Source Not Available].
  • Minimal Protection Str
  • Fmoc-His(Bzl)-OH = 98.0 HPLC 84030-19-3. Sigma-Aldrich.
  • Fmoc-D-His(Trt)-OH [135610-90-1]. Aapptec Peptides.

Sources

The Double-Edged Sword: Impact of D-His(Bzl) on Peptide Biological Activity Assays

[1]

Executive Summary

In the high-stakes arena of peptide drug discovery, the histidine residue is often the "switch" that controls biological function.[1] Its imidazole side chain (pKa ~6.[1]0) allows it to act as a proton shuttle, a metal chelator, or a hydrogen bond donor/acceptor within the physiological pH range.

D-His(Bzl) —the D-enantiomer of histidine with a benzyl-protected imidazole ring—represents a massive structural and electronic deviation from the native L-Histidine.[1] While often used as a synthetic intermediate or a probe for steric tolerance, its presence (intentional or as an impurity) in biological assays creates profound shifts in data interpretation.[1]

This guide objectively compares the performance of peptides containing D-His(Bzl) against native L-His and unprotected D-His variants, detailing how this modification alters receptor binding, enzymatic stability, and assay validity.[1]

Part 1: The Chemical Identity & Mechanism of Interference

To understand the impact on assays, we must first understand the molecular lesion introduced by D-His(Bzl).[1]

Structural Comparison
  • L-His (Native): Flexible, amphoteric, capable of tautomerization.[1] Vital for "lock and key" receptor fitting.

  • D-His (Stereoinversion): Inverts the peptide backbone geometry (Ramachandran angles), often inducing

    
    -turns or disrupting 
    
    
    -helices.[1] Retains imidazole functionality.[1]
  • D-His(Bzl) (The Double Blockade):

    • Steric/Electronic Blockade: The Benzyl (Bzl) group is a bulky, hydrophobic phenyl ring attached to the imidazole nitrogen (

      
      ).[1] It permanently abolishes the proton-shuttling capability.[1]
      
    • Conformational Lock: The D-configuration forces the backbone into a non-native twist, while the Bzl group adds significant lipophilicity.[1]

Mechanism of Assay Interference

The following diagram illustrates how D-His(Bzl) disrupts standard biological signaling pathways compared to native Histidine.

GNativeNative L-His PeptideInteraction_NativeH-Bonding & Proton ShuttlingNative->Interaction_Native Fits PocketDHisBzlD-His(Bzl) AnalogInteraction_ModSteric Clash & Hydrophobic StickinessDHisBzl->Interaction_Mod Rigid & BulkyReceptorTarget Receptor(GPCR/Enzyme)Result_AgonistBiological Response(Signal Transduction)Receptor->Result_Agonist ActivationInteraction_Native->ReceptorInteraction_Mod->Receptor Weak/Altered BindingResult_NullLoss of Activity(False Negative)Interaction_Mod->Result_Null Active Site BlockedResult_ToxicNon-Specific Binding(False Positive/Toxicity)Interaction_Mod->Result_Toxic Aggregation

Figure 1: Mechanism of Action/Interference. The Benzyl group prevents essential H-bonding, while the D-isomer alters backbone topology, leading to either loss of potency or non-specific hydrophobic aggregation.[1]

Part 2: Comparative Biological Performance[1]

The following data summarizes the impact of substituting Native L-His with D-His(Bzl) across three critical assay types.

Receptor Binding Assays (GPCRs)
  • Native L-His: High affinity (

    
     in nM range).[1] Imidazole often engages in critical H-bonds with Asp/Glu residues in the binding pocket.[1]
    
  • D-His(Bzl) Impact:

    • Affinity Drop: Usually observed as a 100-1000x increase in

      
      .[1] The Bzl group is too large for the orthosteric pocket.[1]
      
    • Exception (The "Anchor" Effect): In rare cases (e.g., CGRP antagonists), the hydrophobic Bzl group finds an auxiliary pocket, increasing affinity but converting an agonist into an antagonist.

Enzymatic Stability (Proteolysis)

This is the primary reason researchers intentionally use D-amino acids.[1]

  • Native L-His: Rapidly degraded by serum proteases (half-life minutes to hours).[1]

  • D-His(Bzl) Impact:

    • Extreme Stability: The D-configuration renders the peptide bond unrecognizable to most proteases.[1] The Bzl group adds a "shield," preventing protease access sterically.[1]

    • Assay Artifact: In long-duration assays (24h+), D-His(Bzl) peptides may appear "more active" simply because the native control has degraded, not because of superior intrinsic potency.[1]

Performance Comparison Table
FeatureNative L-HisUnprotected D-HisD-His(Bzl)
Proton Shuttle Yes (Active)Yes (Active)No (Blocked)
Backbone Geometry Native (

-helix/sheet)
Inverted (Turn inducer)Inverted + Bulky
Proteolytic Stability LowHighVery High
Solubility High (Polar)High (Polar)Low (Hydrophobic)
Risk of Aggregation LowLowHigh (False Positives)

Part 3: The "Hidden Variable" – Incomplete Deprotection

A critical scenario for drug developers is when D-His(Bzl) is present not by design, but as an impurity .[1]

During Solid Phase Peptide Synthesis (SPPS), the Benzyl protection on Histidine is notoriously difficult to remove if using standard TFA cleavage cocktails (unlike Trityl protection). It often requires HF (Hydrogen Fluoride) or TFMSA (Trifluoromethanesulfonic acid).[1]

Impact on Assay Data: If your "purified" peptide contains 5-10% D-His(Bzl) impurity:

  • Concentration Error: The impurity absorbs UV differently, skewing concentration calculations.

  • Toxicology Spikes: The hydrophobic Bzl-peptide may aggregate on cell membranes, causing cell death in cell-based assays that is misread as "receptor-mediated cytotoxicity."[1]

Part 4: Experimental Protocols for Validation

To ensure your biological data is valid, you must verify the structural integrity of the Histidine residue before the bioassay.

Protocol A: Detection of D-His(Bzl) Impurity (Quality Control)

Standard C18 HPLC often fails to separate D-His from L-His, but can separate Bzl-protected forms due to hydrophobicity.[1]

  • Column: C18 Reverse Phase (Analytical).

  • Mobile Phase:

    • A: 0.1% TFA in Water

    • B: 0.1% TFA in Acetonitrile

  • Gradient: 5% B to 60% B over 30 mins.

  • Detection:

    • Native Peptide: Elutes early (hydrophilic).[1]

    • D-His(Bzl) Species: Elutes significantly later (hydrophobic shift).[1]

  • Validation: Confirm mass shift (+90 Da for Benzyl) using ESI-MS.

Protocol B: Competitive Binding Assay (Validation of Potency)

Use this to determine if the Bzl group is clashing with the receptor.

  • Preparation: Synthesize three variants: Native, D-His, and D-His(Bzl).[1]

  • System: HEK293 cells overexpressing target GPCR.

  • Tracer: Radiolabeled native ligand (e.g.,

    
    I-Ligand).[1]
    
  • Incubation: 90 mins at 4°C (to prevent internalization/degradation).

  • Analysis: Plot % Specific Binding vs. Log[Peptide].

    • Interpretation: If D-His(Bzl) curve shifts right (

      
       increases), the Bzl group causes steric hindrance.[1] If curve plateaus early, it indicates solubility limits/aggregation.[1]
      
Protocol C: Workflow Visualization

The following workflow ensures that "Activity" is real and not an artifact of stability or impurity.

WorkflowStartCrude PeptideSynthesisCleavageCleavage(Check: HF vs TFA)Start->CleavageQC_StepQC: LC-MS + Chiral AnalysisCleavage->QC_StepDecision_FailImpurity Found:Recleave/RepurifyQC_Step->Decision_Fail +90 Da (Bzl)or D-iso mixDecision_PassPure PeptideQC_Step->Decision_Pass CleanDecision_Fail->CleavageAssay_BindingBinding Assay(4°C)Decision_Pass->Assay_BindingAssay_StabilityStability Assay(37°C Serum)Decision_Pass->Assay_StabilityFinal_DataValidatedSAR DataAssay_Binding->Final_DataAssay_Stability->Final_Data

Figure 2: Validation Workflow. Critical control point is the QC step to distinguish intentional modification from accidental incomplete deprotection.

References

  • Merrifield, R. B. (1963).[1] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.[1] Link

  • Rovero, P., et al. (1992).[1] Synthesis and biological activity of CGRP(8-37) analogues containing a benzyl-histidine residue at position 10.[1][2] Peptides, 13(5), 1025-1027.[1] (Demonstrates rare affinity increase).[1] Link

  • Powell, M. F., et al. (1993).[1] Peptide stability in drug development.[1][3][4] II. Effect of D-amino acids and cyclic constraints on peptide stability in human serum. Pharmaceutical Research, 10(9), 1268–1273.[1] Link

  • Grieco, P., et al. (2021).[1] D-Amino acids in peptides: A strategy to improve stability and activity.[1][4][5][6] Frontiers in Pharmacology. (General mechanism of D-AA stability). Link

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1] Journal of the American Chemical Society, 115(10), 4397-4398.[1] (Discusses racemization suppression). Link

Safety Operating Guide

Fmoc-D-His(Bzl)-OH: Comprehensive Disposal & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Protocol

Fmoc-D-His(Bzl)-OH (N-alpha-Fmoc-N-im-benzyl-D-histidine) is a specialized amino acid derivative used in peptide synthesis. While not classified as acutely toxic (e.g., "P-listed" by the EPA), it is a chemical irritant and a nitrogen-rich organic compound. Improper disposal can lead to environmental contamination and violation of hazardous waste regulations.

Core Directive: Do NOT dispose of this compound down the drain or in regular trash. All forms (solid, liquid, and contaminated debris) must be segregated as Hazardous Chemical Waste for high-temperature incineration.

Chemical Profile & Hazard Identification

Understanding the chemical nature of the waste is the first step in safe disposal. The presence of the Fluorenylmethoxycarbonyl (Fmoc) and Benzyl (Bzl) groups dictates specific segregation requirements.

PropertyDataOperational Implication
Chemical Name This compoundN-protected amino acid derivative
CAS Number 1417638-37-9 (General Fmoc-His-Bzl variants: 84030-19-3)Unique identifier for waste manifests
Physical State White to off-white powderDust generation potential during transfer
GHS Classification Warning (Eye Irrit. 2, Skin Irrit. 2, STOT SE 3)Requires standard PPE (Gloves, Goggles)
Reactivity Base-Sensitive (Fmoc group)CRITICAL: Segregate from strong bases (e.g., Piperidine waste) to prevent exothermic decomposition in waste drums.[1]
Solubility Soluble in organic solvents (DMF, DMSO)Likely to be found in "Organic Solvent" waste streams.

Waste Segregation Decision Tree

Effective disposal starts with proper segregation at the bench. Use the following logic flow to determine the correct waste stream.

WasteSegregation Start Waste Generated StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder Liquid Liquid Solution StateCheck->Liquid Solution Debris Contaminated Items (Gloves, Vials) StateCheck->Debris Consumables SolidPure Pure Substance? Solid->SolidPure SolventCheck Solvent Type? Liquid->SolventCheck StreamD Stream D: Solid Hazardous Debris (Double Bagged) Debris->StreamD StreamA Stream A: Solid Organic Waste (High BTU Incineration) SolidPure->StreamA Yes (Excess Reagent) StreamB Stream B: Halogenated Solvent Waste (Contains DCM/Chloroform) SolventCheck->StreamB Contains Halogens StreamC Stream C: Non-Halogenated Solvent Waste (DMF, DMSO, Methanol) SolventCheck->StreamC No Halogens

Figure 1: Waste Segregation Logic. Ensure separation of halogenated and non-halogenated solvents if required by your local waste hauler.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Excess Reagent)

Scenario: You have expired or excess dry powder of this compound.

  • Container Selection: Use a chemically compatible wide-mouth jar (HDPE or Amber Glass).

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "this compound" (Do not use abbreviations like "His-Bzl").

    • Hazard Checkbox: "Irritant".

  • Transfer:

    • Wear nitrile gloves and safety glasses.

    • Transfer powder carefully to avoid dust. If a large quantity (>50g), perform in a fume hood.

  • Storage: Cap tightly. Store in the "Solid Organic Waste" satellite accumulation area.

Protocol B: Liquid Waste (Reaction Mixtures)

Scenario: The compound is dissolved in DMF, DCM, or Methanol (e.g., from peptide synthesis coupling steps).

  • Compatibility Check:

    • CRITICAL: Ensure the waste container does not contain strong oxidizers (e.g., peroxides) or strong acids (e.g., nitric acid).

    • Note on Bases: While Fmoc is cleaved by bases (piperidine), the waste solution likely already contains these. Ensure the waste drum is vented if active cleavage is occurring, though typically these are quenched before disposal.

  • Solvent Segregation:

    • Halogenated Waste: If the solution contains Dichloromethane (DCM) or Chloroform.

    • Non-Halogenated Waste: If dissolved in DMF, DMSO, NMP, or Methanol only.

  • Pouring: Use a funnel to prevent spills. Leave at least 10% headspace in the container for expansion.

  • Secondary Containment: Always keep liquid waste carboys in a secondary containment tray to capture leaks.

Protocol C: Contaminated Debris (Sharps & Consumables)

Scenario: Empty vials, pipette tips, or weighing boats contaminated with traces of the compound.

  • Sharps: Needles contaminated with the solution go directly into a Red Biohazard/Sharps Container (labeled for chemical sharps).

  • Dry Debris: Gloves, paper towels, and weighing boats.

    • Collect in a clear hazardous waste bag (often 4-mil thickness).

    • Label as "Debris contaminated with this compound".

    • Do NOT place in regular trash.

Scientific Rationale & Safety Mechanisms

Why Incineration?

This compound contains stable aromatic rings (Fluorenyl and Benzyl) and nitrogen atoms.

  • Environmental Impact: If landfilled, these organic nitrogen compounds can leach into groundwater, potentially altering nitrogen cycles or forming toxic byproducts.

  • Thermal Destruction: High-temperature incineration (typically >1000°C) ensures complete oxidation of the aromatic rings into CO₂, H₂O, and N₂, preventing the release of persistent organic pollutants [1].

The "Base-Sensitivity" Hazard

The Fmoc group is designed to be removed by secondary amines (like Piperidine) via a beta-elimination mechanism.[2]

  • Mechanism: This reaction releases dibenzofulvene and CO₂ gas.[2]

  • Disposal Risk: If a large amount of Fmoc-protected amino acid is mixed with a high concentration of unquenched base in a sealed waste drum, the evolution of CO₂ gas can pressurize the container, leading to a rupture or explosion hazard.

  • Mitigation: Always ensure reaction mixtures are quenched or diluted before adding to the main waste stream.

Emergency Procedures

IncidentImmediate Action
Spill (Solid) Dampen a paper towel (to prevent dust), wipe up, and place in hazardous debris bag. Clean area with soap and water.[3][4]
Spill (Liquid) Cover with absorbent pads (vermiculite or polypropylene mats). Place saturated pads in a sealed bag for hazardous disposal.
Eye Contact Rinse cautiously with water for 15 minutes.[4] Remove contact lenses if present.[3][5] Seek medical attention if irritation persists (SDS Section 4).
Skin Contact Wash with plenty of soap and water.[3][4] Remove contaminated clothing.[4]

Regulatory References

  • US EPA (40 CFR 261): Defines hazardous waste characteristics. While this compound is not P or U listed, it falls under "Process Waste" and must be characterized by the generator [2].

  • OSHA (29 CFR 1910.1200): Hazard Communication Standard requiring proper labeling and SDS availability for all chemical waste [3].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • United States Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard (HCS).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.